1-N-Boc-pyrrolidin-2-ylboronic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIUYLRUCQCTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376284 | |
| Record name | 1-N-Boc-pyrrolidin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149682-75-7 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149682-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Boc-pyrrolidin-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-N-Boc-pyrrolidin-2-ylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-N-Boc-pyrrolidin-2-ylboronic acid, a versatile building block in modern medicinal chemistry. This document details its synthesis, chemical and physical properties, and its significant role in the development of novel therapeutics, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.
Properties of this compound
This compound is a chiral organoboron compound that has gained prominence as a key intermediate in the synthesis of complex organic molecules.[1] Its Boc-protected amine and reactive boronic acid moiety make it a valuable tool for creating diverse molecular scaffolds.[1]
Chemical and Physical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 149682-75-7 | [2] |
| Molecular Formula | C₉H₁₈BNO₄ | [2] |
| Molecular Weight | 215.05 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% - 97% | [1][2] |
| Boiling Point | 349.2 °C at 760 mmHg | [4] |
| Storage Temperature | -20°C | [3][4] |
Synthesis of this compound
The most common and effective method for the enantioselective synthesis of this compound involves the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral ligand complexed with an organolithium base, followed by quenching with a trialkyl borate and subsequent hydrolysis.
Synthetic Pathway
The synthesis can be visualized as a two-step process:
Experimental Protocol: Enantioselective Synthesis
The following protocol is a representative procedure compiled from established methodologies for the asymmetric lithiation of N-Boc-pyrrolidine and subsequent borylation.
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine
-
tert-Butyl methyl ether (TBME) or Diethyl ether (Et₂O), anhydrous
-
Triisopropyl borate (B(OⁱPr)₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous TBME or Et₂O and (-)-sparteine (1.1 equivalents). The solution is cooled to -78°C in a dry ice/acetone bath.
-
Lithiation: N-Boc-pyrrolidine (1.0 equivalent) is added to the cooled solution. Subsequently, s-BuLi (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -75°C. The resulting mixture is stirred at -78°C for 3 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -75°C. The mixture is stirred for an additional 2 hours at -78°C and then allowed to slowly warm to room temperature overnight.
-
Work-up and Hydrolysis: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then acidified to pH 2-3 with 1 M HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of a carbon-carbon bond between the pyrrolidine ring and an aryl or heteroaryl halide, providing access to a wide range of substituted pyrrolidine derivatives that are valuable scaffolds in drug discovery.[1]
General Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical experimental workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar is added this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄) is added under a positive pressure of the inert gas. Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are then added via syringe.
-
Reaction: The reaction mixture is heated to a temperature between 80°C and 100°C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-N-Boc-pyrrolidine.
Conclusion
This compound is a pivotal building block for the synthesis of complex, biologically active molecules. Its straightforward, enantioselective synthesis and its versatility in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and drug development professionals. The detailed protocols provided in this guide serve as a practical resource for the synthesis and application of this important compound in the pursuit of novel therapeutics.
References
Technical Guide: Physicochemical Properties and Applications of 1-N-Boc-pyrrolidin-2-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Boc-pyrrolidin-2-ylboronic acid (CAS No. 149682-75-7) is a versatile, synthetic building block of significant interest in medicinal chemistry and organic synthesis.[1] As an organoboron compound, its boronic acid moiety is highly reactive and enables the formation of carbon-carbon and carbon-heteroatom bonds, most notably through Suzuki-Miyaura cross-coupling reactions.[1] The molecule incorporates a pyrrolidine ring, a common scaffold in numerous natural products and FDA-approved drugs, which can contribute favorably to target binding and pharmacokinetic properties.[1][2] The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amine during synthetic transformations and allows for controlled deprotection under mild acidic conditions, facilitating multi-step syntheses of complex molecules.[1]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols for its synthesis and use, and illustrates its critical role in modern drug discovery.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is aggregated from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 149682-75-7 | [3][4] |
| Molecular Formula | C₉H₁₈BNO₄ | [3] |
| Molecular Weight | 215.06 g/mol (also cited as 215.13 g/mol ) | [3][5] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 349.2 °C at 760 mmHg | [5] |
| Melting Point | Not available (N/A) | [5] |
| Density | 1.15 g/cm³ | |
| Purity | Typically ≥95% - 97% (as determined by LC and NMR) | [1][3][5] |
| Storage Temperature | -20°C, under an inert atmosphere | [5] |
| InChI Key | UIIUYLRUCQCTST-UHFFFAOYSA-N | [5] |
| Synonyms | 1-(tert-butoxycarbonyl)-2-pyrrolidinylboronic acid, 2-Borono-1-pyrrolidinecarboxylic acid 1-(1,1-dimethylethyl) ester |
Experimental Protocols
Synthesis via Lithiation-Borylation
A common and effective method for synthesizing α-borylated pyrrolidines involves a lithiation-trapping (borylation) sequence. This procedure is adapted from established methods for the functionalization of N-Boc-pyrrolidine.
Methodology:
-
Deprotonation: N-Boc-pyrrolidine is dissolved in a suitable anhydrous ether solvent, such as methyl tert-butyl ether (MTBE), and cooled to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
A strong lithium base, typically sec-Butyllithium (s-BuLi), is added dropwise while maintaining the low temperature. The reaction is stirred for several hours to ensure the formation of the 2-lithiated N-Boc-pyrrolidine intermediate. The presence of a chiral ligand like (-)-sparteine can be used to achieve enantioselectivity.
-
Borylation (Trapping): A boronic ester, such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin), is then added to the reaction mixture to trap the lithiated intermediate. This forms the corresponding boronate ester.
-
Hydrolysis & Workup: The reaction is quenched, often with an aqueous solution of ammonium chloride. The boronate ester is then hydrolyzed under acidic conditions to yield the final this compound.
-
Purification: The crude product is purified using standard techniques, such as extraction followed by filtration or silica gel column chromatography, to yield the pure compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Supplier data confirms that the ¹H NMR spectrum is a standard quality control check.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight by identifying the parent ion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product, often providing a quantitative measure (e.g., >97%).
Suzuki-Miyaura Cross-Coupling Protocol
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form C(sp³)-C(sp²) bonds. A general protocol is outlined below.
Methodology:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl halide (e.g., aryl bromide), this compound (typically 1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.
-
Reaction: Heat the mixture, often between 80-120 °C, until the reaction is complete as monitored by TLC or LC-MS. Microwave irradiation can be used to shorten reaction times.[6]
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified, typically by flash column chromatography.
Key Applications and Modes of Action
The unique combination of a reactive boronic acid, a protected amine, and a stereochemically rich pyrrolidine ring makes this compound a valuable intermediate in drug discovery.[1]
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this reagent is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][7] This allows for the direct installation of the N-Boc-pyrrolidinyl moiety onto various aromatic and heteroaromatic systems, which are prevalent scaffolds in pharmaceuticals.
Serine Protease Inhibition: Dipeptidyl Peptidase IV (DPP-IV)
Boronic acids, particularly those adjacent to an amino group, are well-established inhibitors of serine proteases. The boronic acid can form a stable, covalent, yet reversible, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide hydrolysis. Pyrrolidine-based boronic acids are potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[8][9] Inhibiting DPP-IV prolongs the action of incretin hormones, which regulate glucose homeostasis.[8]
Fibroblast Activation Protein (FAP) Inhibition
Recent research has highlighted the use of (R)-pyrrolidin-2-yl-boronic acid derivatives as potent pharmacophores for targeting Fibroblast Activation Protein (FAP).[10] FAP is a serine protease overexpressed in the stroma of many cancers, making it an attractive target for both cancer imaging and therapy. By conjugating these boronic acid inhibitors to chelating agents like DOTA, they can be radiolabeled (e.g., with Gallium-68) for use as PET imaging agents, allowing for clear visualization of FAP-expressing tumors.[10]
Conclusion
This compound is a high-value chemical intermediate with well-defined physicochemical properties. Its utility is primarily driven by the strategic combination of a Boc-protected pyrrolidine scaffold and a versatile boronic acid functional group. This enables its effective use in robust synthetic methodologies like the Suzuki-Miyaura coupling and provides a powerful pharmacophore for the design of targeted enzyme inhibitors for diseases ranging from type 2 diabetes to cancer. This guide serves as a foundational resource for scientists leveraging this compound in their research and development endeavors.
References
- 1. leapchem.com [leapchem.com]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. thoreauchem.com [thoreauchem.com]
- 4. This compound | 149682-75-7 [sigmaaldrich.com]
- 5. This compound | 149682-75-7 [sigmaaldrich.com]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. oatext.com [oatext.com]
- 9. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-N-Boc-pyrrolidin-2-ylboronic Acid (CAS: 149682-75-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-N-Boc-pyrrolidin-2-ylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, purification, and key applications, supported by experimental protocols and quantitative data.
Physicochemical Properties
This compound is a chiral organoboron compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules. Its unique structure, combining a protected pyrrolidine ring with a reactive boronic acid moiety, makes it a valuable tool in drug discovery and development.
| Property | Value | Reference |
| CAS Number | 149682-75-7 | N/A |
| Molecular Formula | C₉H₁₈BNO₄ | N/A |
| Molecular Weight | 215.06 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 349.2 °C at 760 mmHg | [3] |
| Melting Point | Not available | [3] |
| Solubility | Compatible with common organic solvents | [2] |
| Storage | Store in an inert atmosphere, in a freezer at -20°C | [3] |
Synthesis and Purification
The enantioselective synthesis of (R)-1-N-Boc-pyrrolidin-2-ylboronic acid is a critical process for its application in chiral drug synthesis. A common strategy involves the diastereoselective borylation of N-Boc-pyrrolidine, followed by purification.
Experimental Protocol: Synthesis of (R)-1-N-Boc-pyrrolidin-2-ylboronic acid pinacol ester
This protocol is adapted from methodologies involving enantioselective deprotonation followed by borylation.
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve N-Boc-pyrrolidine and (-)-sparteine in anhydrous solvent at -78 °C.
-
Slowly add s-BuLi to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for several hours to allow for the formation of the chiral lithiated intermediate.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-N-Boc-pyrrolidin-2-ylboronic acid pinacol ester.
Experimental Protocol: Deprotection to this compound
This protocol describes the hydrolysis of the pinacol ester to the free boronic acid.
Materials:
-
(R)-1-N-Boc-pyrrolidin-2-ylboronic acid pinacol ester
-
Aqueous acid (e.g., HCl) or a resin like Amberlite IRA-743
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Dissolve the pinacol ester in a suitable organic solvent.
-
Treat the solution with an aqueous acid or a boronic acid-binding resin.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
If using aqueous acid, neutralize the mixture and extract the product. If using a resin, filter off the resin and concentrate the filtrate.
-
The crude boronic acid can then be purified.
Purification Protocol: Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
Synthesis and Purification Workflow
Applications in Organic Synthesis
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds between the pyrrolidine ring and various aryl or heteroaryl halides.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a general protocol for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl bromide (1 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and a small amount of water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Reaction Scheme
Applications in Medicinal Chemistry
The chiral pyrrolidine motif is a common feature in many biologically active molecules. This compound, particularly the (R)-enantiomer, is a valuable precursor for the synthesis of enzyme inhibitors, with notable applications in the development of treatments for cancer and inflammatory diseases.
Fibroblast Activation Protein (FAP) Inhibitors
Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many cancers, making it an attractive therapeutic target. The boronic acid moiety of pyrrolidine-based inhibitors can form a covalent bond with the catalytic serine residue of FAP, leading to potent inhibition.
| Compound | Target | IC₅₀ (nM) | Reference |
| ⁿᵃᵗGa-SB02055 | FAP | 0.41 ± 0.06 | [6][7] |
| ⁿᵃᵗGa-SB04028 | FAP | 13.9 ± 1.29 | [6][7] |
| ⁿᵃᵗGa-PNT6555 | FAP | 78.1 ± 4.59 | [6][7] |
Experimental Protocol: Synthesis of a FAP Inhibitor Precursor
This protocol outlines a key coupling step in the synthesis of FAP inhibitors, based on the synthesis of SB02055.[8]
Materials:
-
(R)-1-N-Boc-pyrrolidin-2-ylboronic acid
-
Activated quinoline-glycine derivative
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve the activated quinoline-glycine derivative in an anhydrous solvent like DMF.
-
Add the coupling agents and the base to the solution.
-
Add (R)-1-N-Boc-pyrrolidin-2-ylboronic acid to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up and extract the product.
-
Purify the resulting coupled product by chromatography.
-
The Boc group can be removed in a subsequent step using acidic conditions (e.g., TFA in DCM) to yield the final inhibitor.
FAP Inhibitor Synthesis Workflow
Kinase Inhibitors
The pyrrolidine scaffold is also prevalent in a variety of kinase inhibitors. These drugs often target the ATP-binding site of kinases, and the pyrrolidine ring can provide a rigid framework to orient functional groups for optimal binding.
While specific quantitative data for inhibitors directly synthesized from this compound were not found in the immediate search results, its utility as a building block for such molecules is well-established in the literature. The synthesis of kinase inhibitors often involves the coupling of the pyrrolidine moiety to a heterocyclic core, such as a pyrazolopyrimidine or a pyridin-2-yl urea.
Conclusion
This compound is a highly valuable and versatile chiral building block for researchers in organic synthesis and drug discovery. Its ability to participate in robust C-C bond-forming reactions and its presence as a key structural motif in potent enzyme inhibitors underscore its importance. The protocols and data presented in this guide provide a solid foundation for its effective utilization in the laboratory.
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - UBC Library Open Collections [open.library.ubc.ca]
- 6. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Stability and Storage of 1-N-Boc-pyrrolidin-2-ylboronic Acid: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of key chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. This in-depth technical guide focuses on 1-N-Boc-pyrrolidin-2-ylboronic acid, a versatile organoboron compound widely utilized in pharmaceutical and organic synthesis.
This document provides a comprehensive overview of the known stability profile and recommended handling and storage protocols for this compound. The information is compiled from publicly available safety data sheets and chemical supplier information.
Summary of Storage and Stability Data
While specific quantitative stability studies on this compound are not extensively detailed in publicly accessible literature, the available data provides a clear consensus on the necessary precautions to maintain its quality. The primary concerns for the stability of this compound are exposure to moisture, oxygen, and light, which can lead to degradation. A noticeable darkening of the material may indicate decomposition.[1]
The following table summarizes the recommended storage conditions based on supplier safety data sheets.
| Parameter | Recommended Condition | Source |
| Temperature | Cool place. Recommended storage temperature may be specified on the product label. | [1][2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | [1][3] |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. Protect from moisture. | [1][2] |
| Light | Store in a cool and shaded area. | [2] |
| Container | Keep in suitable, closed containers for disposal. | [1] |
| Ventilation | Store in a well-ventilated place. | [1][2][3][4][5] |
Potential Degradation Pathways
Boronic acids, as a class of compounds, are susceptible to certain degradation pathways. While specific studies on this compound are limited, a study on a peptide boronic acid derivative indicated that a major initial degradation pathway was likely oxidative in nature.[6] In the presence of hydrogen peroxide, the boronic acid group was cleaved.[6] This suggests that oxidation of the boronic acid moiety is a potential route of degradation for this compound.
The Boc-protecting group is generally stable but can be removed under mild acidic conditions.[7] Therefore, storage with acidic materials should be avoided to prevent unintended deprotection.
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not available in the reviewed public literature. For researchers needing to establish a comprehensive stability profile, a standard approach would involve:
-
Forced Degradation Studies: Exposing the compound to stress conditions such as heat, humidity, light, and oxidative and acidic/basic environments to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under the recommended conditions and monitoring its purity and physical appearance at set time intervals using analytical techniques such as HPLC, LC-MS, and NMR.
Handling and Storage Workflow
To ensure the long-term stability and integrity of this compound, a systematic approach to its handling and storage is crucial. The following diagram outlines the recommended workflow from receiving the compound to its long-term storage.
Caption: Recommended workflow for handling and storage of this compound.
Incompatible Materials
To prevent degradation and ensure safety, this compound should be stored separately from the following incompatible materials:
-
Strong acids[1]
-
Strong bases[1]
-
Strong reducing agents[1]
-
Acids[4]
-
Acid anhydrides[4]
-
Acid chlorides[4]
-
Metals[4]
-
Copper[4]
Conclusion
This compound is a chemically stable compound when handled and stored under the appropriate conditions.[7] The key to maintaining its integrity is rigorous exclusion of moisture and oxygen, storage in a cool and dark place, and avoidance of incompatible materials. While quantitative stability data and detailed degradation pathways for this specific molecule are not widely published, adherence to the storage and handling guidelines derived from safety data sheets will ensure its effective use in research and development. For critical applications, in-house stability testing is recommended to establish a more detailed shelf-life under specific laboratory conditions.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. targetmol.com [targetmol.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. leapchem.com [leapchem.com]
The Synthesis of Chiral Aminoboronic Acids and Their Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral aminoboronic acids and their derivatives have emerged as a pivotal class of molecules in medicinal chemistry and organic synthesis. Their structural resemblance to amino acids allows them to act as potent enzyme inhibitors, with the boronic acid moiety often serving as a key pharmacophore. This has led to the development of breakthrough drugs, most notably the proteasome inhibitor Bortezomib (Velcade®), used in the treatment of multiple myeloma. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these valuable compounds, complete with experimental protocols, quantitative data, and visual representations of reaction pathways and biological mechanisms.
Core Synthetic Methodologies
The asymmetric synthesis of chiral aminoboronic acids has been a significant focus of chemical research, leading to the development of several elegant and efficient catalytic methods. These approaches offer high levels of stereocontrol and functional group tolerance, making them suitable for the synthesis of complex molecular architectures.
Copper-Catalyzed Enantioselective N-Alkylation
A modular and highly effective method for the synthesis of α-aminoboronic acid derivatives involves the copper-catalyzed N-alkylation of carbamates with racemic α-chloroboronate esters. This enantioselective C-N bond-forming reaction utilizes a chiral copper catalyst generated in situ from commercially available components. The process is notable for its good functional-group compatibility.[1][2][3]
Experimental Protocol: General Procedure for Copper-Catalyzed Enantioselective N-Alkylation
To a solution of CuCl (2.5 mol %), chiral diamine ligand (e.g., L1, 3.0 mol %), and a secondary phosphine (e.g., P1, 5.0 mol %) in a suitable solvent such as THF, is added the carbamate (1.2 equiv) and a base (e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine, BTMG, 1.5 equiv). The racemic α-chloroboronate ester (1.0 equiv) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 0 °C to room temperature) for a designated time (e.g., 24-48 hours). The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Table 1: Substrate Scope for Copper-Catalyzed Enantioselective N-Alkylation
| Entry | Racemic α-Chloroboronate Ester (R group) | Carbamate | Yield (%) | ee (%) |
| 1 | Phenyl | Boc-NH2 | 85 | 94 |
| 2 | 4-Chlorophenyl | Boc-NH2 | 82 | 92 |
| 3 | Cyclohexyl | Cbz-NH2 | 78 | 90 |
| 4 | Isopropyl | Boc-NH2 | 75 | 91 |
Data compiled from representative literature.[1][3] Conditions may vary.
Logical Workflow for Copper-Catalyzed N-Alkylation
Caption: Workflow for Cu-catalyzed enantioselective N-alkylation.
Nickel-Catalyzed Asymmetric Borylalkylation of Enamides
The synthesis of chiral β-aminoboronic acids can be achieved through an unprecedented nickel-catalyzed asymmetric borylalkylation of enamides.[4][5] This method employs a simple chiral diamine ligand, readily available bis(pinacolato)diboron (B2pin2), and alkyl halides as coupling partners. The reaction exhibits excellent regio-, stereo-, and enantioselectivities.[4][5]
Experimental Protocol: General Procedure for Nickel-Catalyzed Asymmetric Borylalkylation
In a nitrogen-filled glovebox, a vial is charged with Ni(COD)2 (5 mol %), a chiral diamine ligand (6 mol %), the enamide (1.0 equiv), B2pin2 (1.1 equiv), and a suitable solvent (e.g., dioxane). The alkyl halide (1.5 equiv) is then added, and the vial is sealed and stirred at a specified temperature (e.g., 80 °C) for a given time (e.g., 12-24 hours). After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel and concentrated. The residue is purified by flash column chromatography to afford the desired β-aminoboronic acid derivative.
Table 2: Substrate Scope for Nickel-Catalyzed Asymmetric Borylalkylation of Enamides
| Entry | Enamide (R1 group) | Alkyl Halide (R2 group) | Yield (%) | er |
| 1 | Phenyl | Iodomethane | 88 | 95:5 |
| 2 | 4-Methoxyphenyl | Iodoethane | 85 | 96:4 |
| 3 | Naphthyl | 1-Iodopropane | 82 | 94:6 |
| 4 | 2-Thienyl | Benzyl bromide | 79 | 97:3 |
Data compiled from representative literature.[4][5] Conditions may vary.
Rhodium-Catalyzed Enantioselective C(sp³)–H Borylation
A direct and atom-economical approach to α-aminoboronates is the rhodium-catalyzed enantioselective C(sp³)–H borylation.[6][7][8] This method utilizes a chiral rhodium-monophosphite catalytic system to achieve highly efficient borylation of N-adjacent C(sp³)–H bonds in a range of substrates, including amides and 2-(N-alkylamino)heteroaryls.[6][7][8]
Experimental Protocol: General Procedure for Rhodium-Catalyzed Enantioselective C(sp³)–H Borylation
In an inert atmosphere, a mixture of the rhodium precursor (e.g., [Rh(cod)Cl]2, 1.0 mol %), a chiral monophosphite ligand (2.2 mol %), and bis(pinacolato)diboron (B2pin2, 1.2 equiv) in a suitable solvent (e.g., cyclohexane) is stirred at room temperature for 30 minutes. The substrate (1.0 equiv) is then added, and the reaction mixture is heated at a specified temperature (e.g., 80 °C) for a certain duration (e.g., 12-24 hours). After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Table 3: Substrate Scope for Rhodium-Catalyzed Enantioselective C(sp³)–H Borylation
| Entry | Substrate | Yield (%) | ee (%) |
| 1 | N-Boc-pyrrolidine | 85 | 92 |
| 2 | N-Pivaloyl-piperidine | 80 | 90 |
| 3 | N-Benzoyl-N-methyl-ethylamine | 75 | 88 |
| 4 | 2-(N-methylamino)pyridine | 82 | 95 |
Data compiled from representative literature.[6][7][8] Conditions may vary.
Biological Activity and Mechanism of Action: The Ubiquitin-Proteasome Pathway
The therapeutic efficacy of aminoboronic acid derivatives like Bortezomib stems from their ability to inhibit the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[9] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing apoptosis in cancer cells.[10]
Signaling Pathway: Ubiquitin-Proteasome Pathway and Inhibition by Bortezomib
Caption: Inhibition of the ubiquitin-proteasome pathway by Bortezomib.
Conclusion
The synthesis of chiral aminoboronic acids and their derivatives has been significantly advanced by the development of robust and highly selective catalytic methodologies. These compounds continue to be of high interest to the pharmaceutical industry due to their proven therapeutic potential. The methods and data presented in this guide offer a valuable resource for researchers engaged in the discovery and development of novel aminoboronic acid-based therapeutics. Further innovations in this field are anticipated to provide even more efficient and versatile synthetic routes to these crucial molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103059054A - Synthetic method of bortezomib - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of α-aminoboronates by NiH-catalysed asymmetric hydroamidation of alkenyl boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of α-Aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Boc Protecting Group in Pyrrolidine Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. When functionalized with a boronic acid moiety, pyrrolidines become versatile building blocks for the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of the pyrrolidine nitrogen necessitates the use of a protecting group during many synthetic transformations. Among the various protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone for its reliability, mild cleavage conditions, and its influence on the reactivity and stability of the molecule.
This technical guide provides a comprehensive overview of the critical role of the Boc protecting group in the chemistry of pyrrolidine boronic acids. It delves into the synthesis, stability, reactivity, and spectroscopic characterization of these important synthetic intermediates, offering valuable insights for researchers in organic synthesis and drug discovery.
The Pivotal Role of the Boc Group: Enhancing Stability and Modulating Reactivity
The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of the pyrrolidine nitrogen, preventing unwanted side reactions during synthesis.[2] By converting the secondary amine into a carbamate, the lone pair of electrons on the nitrogen is delocalized through resonance with the carbonyl group, significantly reducing its reactivity towards electrophiles.[2] This protection is crucial for reactions involving strong bases, organometallic reagents, or electrophilic partners that would otherwise react with the unprotected pyrrolidine nitrogen.
Beyond its protective function, the Boc group exerts a significant influence on the physicochemical properties and reactivity of pyrrolidine boronic acids.
Key Advantages of Boc Protection:
-
Enhanced Stability: Boc-protected pyrrolidine boronic acids exhibit increased stability compared to their unprotected counterparts, which are prone to self-condensation and other decomposition pathways. The bulky tert-butyl group also provides steric hindrance, further contributing to the stability of the molecule.
-
Improved Handling and Purification: The introduction of the lipophilic Boc group often transforms highly polar, water-soluble pyrrolidine boronic acids into less polar compounds that are more amenable to standard purification techniques like column chromatography on silica gel.
-
Directed Functionalization: The Boc group can act as a directing group in certain reactions, influencing the stereochemical outcome of subsequent transformations.
Synthesis of N-Boc-Pyrrolidine Boronic Acids
The synthesis of N-Boc-pyrrolidine boronic acids typically involves two key stages: the introduction of the Boc protecting group onto the pyrrolidine ring and the subsequent installation of the boronic acid functionality.
Boc Protection of Pyrrolidine
The protection of the pyrrolidine nitrogen is a straightforward and high-yielding reaction, commonly achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Boc Protection of Pyrrolidine
-
Reagents: Pyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve pyrrolidine in a suitable solvent such as dichloromethane or a biphasic mixture of DCM and water.
-
Add a solution of sodium hydroxide to act as a base.
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine.
-
Introduction of the Boronic Acid Moiety
Several methods have been developed for the introduction of the boronic acid group onto the N-Boc-pyrrolidine scaffold. One of the most powerful and stereoselective methods involves the asymmetric deprotonation of N-Boc-pyrrolidine followed by trapping with a boron electrophile.
Experimental Protocol: Asymmetric Synthesis of (S)-N-Boc-pyrrolidin-2-ylboronic Acid Pinacol Ester
This protocol is adapted from the work of Campos and coworkers and involves an enantioselective deprotonation followed by a Negishi-type coupling.
-
Reagents: N-Boc-pyrrolidine, sec-Butyllithium (s-BuLi), (-)-Sparteine, Zinc chloride (ZnCl₂), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin), Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous MTBE, N-Boc-pyrrolidine, and (-)-sparteine.
-
Cool the solution to -78 °C.
-
Slowly add s-BuLi, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Add a solution of ZnCl₂ in THF dropwise at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) to the reaction mixture.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-Boc-pyrrolidin-2-ylboronic acid pinacol ester.
-
Logical Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of N-Boc-pyrrolidin-2-ylboronic acid pinacol ester.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of N-Boc-pyrrolidine boronic acids is essential for their effective use in synthesis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₈BNO₄ | [3][4] |
| Molecular Weight | 215.06 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 349.2 °C at 760 mmHg (Predicted) | [3] |
| Storage Temperature | -20 °C | [3] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for N-Boc-pyrrolidin-2-ylboronic acid.
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4-3.6 | m | 2H | N-CH₂ |
| ~3.0 | m | 1H | CH-B |
| ~1.8-2.0 | m | 4H | CH₂-CH₂ |
| 1.47 | s | 9H | C(CH₃)₃ |
Note: The B(OH)₂ protons are often broad and may not be observed or may exchange with residual water in the solvent.
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz) - Predicted
| Chemical Shift (ppm) | Assignment |
| ~154 | C=O (carbamate) |
| ~79 | C(CH₃)₃ |
| ~46 | N-CH₂ |
| ~45 | CH-B (broad) |
| ~30 | CH₂ |
| ~28.5 | C(CH₃)₃ |
| ~24 | CH₂ |
Note: The carbon attached to boron often appears as a broad signal due to quadrupolar relaxation.
Table 4: FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (boronic acid) |
| ~2975 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (carbamate) |
| ~1365 | Strong | B-O stretch |
| ~1160 | Strong | C-N stretch |
Mass Spectrometry (EI-MS)
The electron ionization mass spectrum of N-Boc-pyrrolidin-2-ylboronic acid is expected to show fragmentation patterns characteristic of both the Boc group and the pyrrolidine ring.
-
Loss of tert-butyl group: [M - 57]⁺
-
Loss of isobutylene: [M - 56]⁺
-
Loss of CO₂: [M - 44]⁺
-
Loss of the Boc group: [M - 101]⁺
-
Alpha-cleavage of the pyrrolidine ring
Stability and Reactivity Considerations
Stability
The Boc protecting group significantly enhances the stability of pyrrolidine boronic acids. Unprotected pyrrolidine boronic acids are susceptible to degradation through several pathways, including:
-
Protodeboronation: Cleavage of the C-B bond by a proton source.
-
Oxidation: Oxidation of the boronic acid to the corresponding alcohol.
-
Trimerization: Formation of boroxine anhydrides.
The Boc group mitigates these decomposition pathways by:
-
Steric Hindrance: The bulky tert-butyl group sterically shields the boronic acid moiety from external reagents.
-
Electronic Effects: The electron-withdrawing nature of the carbamate reduces the electron density at the carbon bearing the boron, making it less susceptible to protodeboronation.
Reactivity in Suzuki-Miyaura Cross-Coupling
N-Boc-pyrrolidine boronic acids are valuable substrates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C(sp³)-C(sp²) bonds. The reactivity of these compounds is influenced by several factors, including the nature of the boronic acid derivative (free acid vs. ester), the palladium catalyst, the base, and the reaction solvent.
General Reactivity Trend:
Boronic acids are generally more reactive in Suzuki-Miyaura couplings than their corresponding boronate esters.[5] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the transmetalation step. However, boronate esters, such as pinacol esters, offer superior stability and are often preferred for their ease of handling and purification.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-pyrrolidin-2-ylboronic Acid with an Aryl Bromide
-
Reagents: N-Boc-pyrrolidin-2-ylboronic acid, Aryl bromide, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), Solvent (e.g., Dioxane/water, Toluene/water, or DMF).
-
Procedure:
-
To a reaction vessel, add the N-Boc-pyrrolidin-2-ylboronic acid, the aryl bromide, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Boc Deprotection
The final step in many synthetic sequences involving N-Boc-pyrrolidine boronic acids is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Reagents: N-Boc-protected pyrrolidine derivative, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc-protected pyrrolidine derivative in dichloromethane.
-
Add trifluoroacetic acid to the solution at room temperature. The amount of TFA can range from 20% to a 1:1 mixture with DCM, depending on the substrate's sensitivity.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) to obtain the free amine.
-
Mechanism of Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The Boc protecting group plays a multifaceted and indispensable role in the chemistry of pyrrolidine boronic acids. It not only provides robust protection of the pyrrolidine nitrogen, enabling a wide range of synthetic transformations, but also enhances the stability and handling of these valuable building blocks. A thorough understanding of the principles of Boc protection and deprotection, as well as the influence of the Boc group on reactivity, is paramount for the successful design and execution of synthetic routes towards complex, biologically active molecules. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working at the forefront of organic synthesis and drug discovery.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]
- 3. N-Boc-pyrrolidin-2-ylboronic Acid | CymitQuimica [cymitquimica.com]
- 4. N-Boc-2-pyrroleboronic acid(135884-31-0) 1H NMR [m.chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Applications of Organoboron Compounds in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Organoboron Compounds in Organic Synthesis
Organoboron compounds have emerged as indispensable reagents in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Their unique electronic properties, coupled with their general stability and low toxicity, have established them as versatile building blocks in academia and industry, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the core applications of organoboron compounds, focusing on key reactions, experimental methodologies, and quantitative data to facilitate their practical implementation.
The utility of organoboron compounds stems from the electron-deficient nature of the boron atom, which allows for facile transmetalation in catalytic cycles and predictable reactivity. The most commonly employed classes of organoboron reagents include boronic acids, organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates, each offering distinct advantages in terms of stability, reactivity, and handling.
A Comparative Overview of Key Organoboron Reagents:
| Reagent Class | General Structure | Key Advantages | Key Disadvantages |
| Boronic Acids | R-B(OH)₂ | Commercially available, broad substrate scope, well-established reactivity. | Prone to protodeboronation and formation of boroxines (anhydrides). |
| Organotrifluoroborates | [R-BF₃]⁻K⁺ | Crystalline solids, stable to air and moisture, enhanced nucleophilicity in some cases. | Require specific activation conditions for hydrolysis to the active boronic acid. |
| MIDA Boronates | R-B(MIDA) | Exceptionally stable to chromatography and a wide range of reaction conditions, enabling iterative cross-coupling. | Require a deprotection step to release the active boronic acid. |
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally non-toxic and stable organoboron reagents. This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, vinylarenes, and polyenes, which are common motifs in pharmaceuticals and functional materials.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Quantitative Data: Examples of Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 2-Chlorotoluene | 4-Formylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | 1-Iodonaphthalene | Vinylboronic acid pinacol ester | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 6 | 88 |
| 4 | 3-Bromopyridine | 2-Thiopheneboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH/H₂O | 110 | 24 | 85 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
-
Materials: 4-Bromoanisole (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), Sodium carbonate (2.0 mmol, 2.0 equiv), Toluene (5 mL), Water (1 mL).
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.
-
Copper-Catalyzed Cross-Coupling Reactions: The Chan-Lam Coupling
The Chan-Lam coupling reaction provides a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds. This copper-catalyzed reaction typically employs arylboronic acids as the aryl source and a wide range of amines, phenols, and thiols as coupling partners. A key advantage of the Chan-Lam coupling is that it often proceeds under mild, aerobic conditions, making it an attractive alternative to other methods for heteroatom arylation.
The proposed mechanism involves the formation of a copper(II) intermediate which undergoes ligand exchange with the heteroatom nucleophile and the organoboron reagent, followed by reductive elimination to furnish the desired product.
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Quantitative Data: Examples of Chan-Lam Coupling
| Entry | Boronic Acid | Nucleophile | Copper Source | Base/Additive | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | rt | 24 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | rt | 48 | 78 |
| 3 | 3-Fluorophenylboronic acid | Thiophenol | CuI | Cs₂CO₃ | DMF | 100 °C | 12 | 90 |
| 4 | 2-Naphthylboronic acid | Imidazole | Cu(OAc)₂ | None | MeOH | rt | 16 | 92 |
Detailed Experimental Protocol: Chan-Lam N-Arylation of Aniline with Phenylboronic Acid
-
Materials: Phenylboronic acid (1.2 mmol, 1.2 equiv), Aniline (1.0 mmol, 1.0 equiv), Copper(II) acetate [Cu(OAc)₂] (1.0 mmol, 1.0 equiv), Pyridine (2.0 mmol, 2.0 equiv), Dichloromethane (CH₂Cl₂) (10 mL), 4 Å Molecular Sieves.
-
Procedure:
-
To a round-bottom flask, add Cu(OAc)₂, phenylboronic acid, and activated 4 Å molecular sieves.
-
Add CH₂Cl₂ followed by aniline and pyridine.
-
Stir the reaction mixture, open to the air, at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-phenylaniline.
-
Multicomponent Reactions: The Petasis Borono-Mannich Reaction
The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to form substituted amines, including valuable α-amino acids. This reaction proceeds under mild conditions and exhibits a broad substrate scope, making it a highly efficient tool for the rapid generation of molecular diversity in drug discovery.
The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which then reacts with a boronate species formed from the boronic acid.
Caption: Simplified workflow of the Petasis borono-Mannich reaction.
Quantitative Data: Examples of the Petasis Reaction
| Entry | Amine | Aldehyde | Boronic Acid | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Dibenzylamine | Glyoxylic acid | Phenylboronic acid | Toluene | 80 °C | 16 | 85 |
| 2 | Morpholine | Salicylaldehyde | Vinylboronic acid | EtOH | rt | 24 | 91 |
| 3 | L-Proline methyl ester | Paraformaldehyde | 4-Chlorophenylboronic acid | CH₂Cl₂ | rt | 48 | 76 |
| 4 | Aniline | Benzaldehyde | 2-Thiopheneboronic acid | HFIP | rt | 2 | 82 |
Detailed Experimental Protocol: Synthesis of an α-Aryl Glycine Derivative
-
Materials: Glyoxylic acid monohydrate (1.0 mmol, 1.0 equiv), Dibenzylamine (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.1 mmol, 1.1 equiv), Toluene (5 mL).
-
Procedure:
-
To a round-bottom flask, add glyoxylic acid monohydrate, dibenzylamine, and phenylboronic acid.
-
Add toluene and equip the flask with a reflux condenser.
-
Heat the mixture to 80 °C and stir for 16 hours. A precipitate may form during the reaction.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with cold toluene, and dry under vacuum to afford the desired α-aryl glycine derivative.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography or recrystallization.
-
Asymmetric Synthesis with Organoboron Reagents
The development of asymmetric methodologies using organoboron reagents has been a major advance in organic synthesis, allowing for the stereocontrolled construction of chiral molecules. Key strategies include asymmetric hydroboration, where a chiral borane adds across a double bond, and asymmetric allylboration, where a chiral allylboron reagent adds to a carbonyl group.
Asymmetric Allylboration
Asymmetric allylboration is a highly effective method for the synthesis of enantioenriched homoallylic alcohols. The use of chiral ligands on the boron atom allows for excellent control of the stereochemical outcome of the reaction.
Caption: General workflow for asymmetric allylboration of an aldehyde.
Quantitative Data: Examples of Asymmetric Allylboration
| Entry | Aldehyde | Chiral Allylborane Reagent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | B-Allyldiisopinocampheylborane | -78 | 2 | 85 | 96 |
| 2 | Acetaldehyde | Brown's allylborane | -78 | 3 | 80 | 98 |
| 3 | Cyclohexanecarboxaldehyde | Tartrate-derived allylboronate | -78 | 4 | 90 | 92 |
| 4 | Crotonaldehyde | Camphor-derived allylborane | -78 | 2 | 88 | 95 |
Detailed Experimental Protocol: Asymmetric Allylboration of Benzaldehyde
-
Materials: (-)-B-Methoxydiisopinocampheylborane (1.1 mmol, 1.1 equiv) in diethyl ether, Allylmagnesium bromide (1.0 M in diethyl ether, 1.1 mL, 1.1 mmol), Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 mmol, 1.1 equiv), Benzaldehyde (1.0 mmol, 1.0 equiv), Diethyl ether (anhydrous), 3 M NaOH, 30% H₂O₂.
-
Procedure:
-
To a solution of (-)-B-methoxydiisopinocampheylborane in diethyl ether at 0 °C, add allylmagnesium bromide dropwise. Stir for 30 minutes at 0 °C.
-
Cool the mixture to -78 °C and add BF₃·OEt₂ dropwise. Stir for 30 minutes at -78 °C to generate the B-allyldiisopinocampheylborane reagent in situ.
-
Add benzaldehyde dropwise to the cold solution of the chiral allylborane.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of 3 M NaOH, followed by the careful addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the chiral homoallylic alcohol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
-
Direct C-H Functionalization: Catalytic C-H Borylation
Catalytic C-H borylation has emerged as a powerful strategy for the direct conversion of ubiquitous C-H bonds into valuable C-B bonds, bypassing the need for pre-functionalized substrates. Iridium-catalyzed systems are particularly effective for the borylation of aromatic and aliphatic C-H bonds with high regioselectivity, often governed by steric factors.
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.
Quantitative Data: Examples of Iridium-Catalyzed C-H Borylation
| Entry | Substrate | Catalyst/Ligand | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzene | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | Cyclohexane | 80 | 12 | >95 |
| 2 | 1,3-Dichlorobenzene | [Ir(COD)Cl]₂ / dtbpy | B₂pin₂ | THF | 80 | 24 | 90 |
| 3 | Anisole | [Ir(COD)OMe]₂ / Me₄phen | B₂pin₂ | MTBE | 80 | 16 | 85 |
| 4 | n-Octane | [Ir(COD)OMe]₂ / dtbpy | B₂pin₂ | Cyclohexane | 150 | 48 | 55 |
Detailed Experimental Protocol: Iridium-Catalyzed Borylation of 1,3-Dichlorobenzene
-
Materials: 1,3-Dichlorobenzene (1.0 mmol, 1.0 equiv), Bis(pinacolato)diboron (B₂pin₂) (0.5 mmol, 0.5 equiv), [Ir(COD)Cl]₂ (0.015 mmol, 1.5 mol%), 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3 mol%), Tetrahydrofuran (THF) (anhydrous, 3 mL).
-
Procedure:
-
In a glovebox, charge a screw-capped vial with B₂pin₂, [Ir(COD)Cl]₂, and dtbpy.
-
Add THF and 1,3-dichlorobenzene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the borylated product.
-
Iterative Synthesis with MIDA Boronates
The development of N-methyliminodiacetic acid (MIDA) boronates has enabled a transformative approach to the synthesis of complex molecules through iterative cross-coupling. MIDA boronates are stable to a wide range of reaction conditions, including Suzuki-Miyaura coupling, and can be readily purified by standard silica gel chromatography. The MIDA protecting group can be easily removed under mild basic conditions to liberate the corresponding boronic acid for the next coupling step. This "deprotect-couple" sequence can be repeated, allowing for the programmed assembly of complex molecular structures from simple building blocks, a process that has been successfully automated.
Caption: Workflow for iterative cross-coupling using MIDA boronates.
Detailed Experimental Protocol: A Single Cycle of MIDA Boronate Iterative Cross-Coupling
-
Materials: Starting MIDA boronate (e.g., a haloaryl MIDA boronate, 1.0 equiv), second MIDA boronate building block (e.g., a vinyl MIDA boronate, 1.2 equiv), Palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos), Base (e.g., K₃PO₄), Solvent (e.g., THF/H₂O).
-
Procedure:
-
MIDA Deprotection and In Situ Coupling:
-
To a reaction vessel, add the starting haloaryl MIDA boronate, the vinyl MIDA boronate, the palladium catalyst, ligand, and base.
-
Evacuate and backfill with an inert atmosphere.
-
Add the degassed solvent system (e.g., THF and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Perform an aqueous workup as described for the Suzuki-Miyaura coupling.
-
Purify the resulting elongated MIDA boronate product by flash column chromatography. This product can then be used as the starting material for the next iterative cycle.
-
-
Conclusion and Future Outlook
Organoboron compounds have firmly established themselves as a cornerstone of modern organic synthesis. The reactions highlighted in this guide—Suzuki-Miyaura coupling, Chan-Lam coupling, the Petasis reaction, asymmetric synthesis, C-H borylation, and iterative cross-coupling with MIDA boronates—represent just a fraction of the vast and expanding utility of these versatile reagents. Their continued application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is certain.
Future research in this field is likely to focus on the development of novel chiral boron reagents for even more efficient and selective asymmetric transformations, the discovery of new catalytic systems for C-H borylation with enhanced substrate scope and regioselectivity, and the expansion of automated iterative synthesis platforms to access an even greater diversity of complex molecular architectures. The ongoing innovation in organoboron chemistry promises to deliver even more powerful tools for synthetic chemists, further enabling the creation of molecules with profound impacts on science and society.
literature review on pyrrolidine-containing bioactive molecules
An In-depth Technical Guide to Pyrrolidine-Containing Bioactive Molecules
For: Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its prevalence in numerous natural alkaloids and synthetic pharmacologically active agents highlights its significance.[3][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of complex and stereochemically diverse molecules that can effectively explore three-dimensional pharmacophore space, a critical feature for potent and selective interaction with biological targets.[1][2] This guide provides a technical overview of key classes of pyrrolidine-containing bioactive molecules, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Pyrrolidine-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. The mechanism involves preventing the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][3] This leads to prolonged incretin action, resulting in glucose-dependent stimulation of insulin secretion and suppression of glucagon release.[2][3] The pyrrolidine-2-carbonitrile moiety is a key pharmacophore for many potent DPP-4 inhibitors.[5]
Signaling Pathway: DPP-4 Inhibition
The following diagram illustrates the mechanism of action for DPP-4 inhibitors. By blocking DPP-4, these drugs increase the levels of active GLP-1 and GIP, which in turn enhances the insulin response from pancreatic β-cells and decreases glucagon output from α-cells, ultimately leading to improved glycemic control.
Quantitative Data: DPP-4 Inhibitors
The following table summarizes the inhibitory activity of a representative pyrrolidine-based compound against the DPP-4 enzyme.
| Compound ID | Structure/Class | Target | Assay Type | IC₅₀ (µM) | Reference |
| 17a | 4-Fluoropyrrolidine-2-carbonitrile derivative | Human DPP-4 | In vitro enzyme inhibition | 0.017 | [5] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol is a representative fluorometric method for determining the inhibitory activity of compounds against the DPP-4 enzyme.
-
Reagents and Materials:
-
Recombinant Human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
DPP-4 Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
Test Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Sitagliptin, Vildagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound solution to the 'Sample' wells.
-
For '100% Activity' control wells, add 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of vehicle (e.g., 1% DMSO in buffer).
-
For 'Background' wells, add 40 µL of Assay Buffer and 10 µL of vehicle.
-
Mix the plate gently and incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate (H-Gly-Pro-AMC) solution to all wells.
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Monitor the increase in fluorescence intensity in kinetic mode for 15-30 minutes. The rate of reaction (slope of fluorescence vs. time) is proportional to enzyme activity.
-
-
Data Analysis:
-
Subtract the background fluorescence rate from all other wells.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (Rate_Sample / Rate_100%_Activity)) * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.[6][7][8]
-
Pyrrolidine-Based CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in cancer metastasis, HIV entry, and inflammatory diseases.[9] Antagonizing this signaling axis is a key therapeutic strategy. Pyrrolidine-based structures have been developed as potent and selective CXCR4 antagonists.[9][10]
Signaling Pathway: CXCL12/CXCR4 Axis
Binding of the CXCL12 ligand to the G-protein coupled receptor CXCR4 initiates a cascade of downstream signaling events. This includes the dissociation of G-protein subunits, which subsequently activate pathways like PI3K/Akt and MAPK/ERK. These pathways promote cell survival, proliferation, and chemotaxis, processes hijacked by cancer cells for metastasis.
Quantitative Data: CXCR4 Antagonists
The table below presents the activity of a potent pyrrolidine-based CXCR4 antagonist.
| Compound ID | Structure/Class | Target | Assay Type | IC₅₀ (nM) | Reference |
| 46 | Pyrrolidine derivative | Human CXCR4 | Competitive Antibody Binding | 79 | [9] |
| 46 | Pyrrolidine derivative | Human CXCR4 | CXCL12-induced Calcium Flux | 0.25 | [9] |
Experimental Protocol: Intracellular Calcium Flux Assay
This protocol describes a common method to measure the functional antagonism of CXCR4 by monitoring changes in intracellular calcium concentration.
-
Reagents and Materials:
-
CXCR4-expressing cells (e.g., lymphocytic or monocytic cell lines)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
CXCL12 ligand (agonist)
-
Test Compounds (pyrrolidine antagonists)
-
96-well black, clear-bottom microplate
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence-capable flow cytometer
-
-
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to the appropriate density. On the day of the assay, harvest and wash the cells with Assay Buffer.
-
Dye Loading: Resuspend cells in Assay Buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.02% Pluronic F-127, and probenecid. Incubate for 60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash twice with Assay Buffer to remove extracellular dye. Resuspend the final cell pellet in Assay Buffer to the desired concentration.
-
Assay Plate: Dispense 100 µL of the cell suspension into each well of the 96-well plate.
-
Compound Addition: Add 50 µL of the test compound (antagonist) at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate into the FLIPR instrument. Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Agonist Stimulation: The instrument automatically adds 50 µL of the CXCL12 agonist solution (at a concentration that elicits a submaximal response, e.g., EC₈₀) to each well.
-
Continue to monitor fluorescence for an additional 2-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percent inhibition of the CXCL12-induced calcium flux for each concentration of the antagonist.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the antagonist concentration and applying a four-parameter logistic fit.[11][12]
-
Other Key Classes of Bioactive Pyrrolidines
The versatility of the pyrrolidine scaffold extends to numerous other therapeutic areas, including antibacterials and anticonvulsants.
Pyrrolamide DNA Gyrase Inhibitors
Pyrrolamides represent a novel class of antibacterial agents that target the ATP-binding site of DNA gyrase, an essential bacterial enzyme involved in DNA synthesis.[13][14]
Quantitative Data: DNA Gyrase Inhibitors
| Compound Class | Target | Assay Type | IC₅₀ | Reference |
| N-phenylpyrrolamides | E. coli DNA Gyrase | ATPase Activity Assay | 2 - 20 nM | [15] |
| Pyrrolamide Lead | E. coli DNA Gyrase | ATPase Activity Assay | 3 µM | [14] |
Experimental Protocol: DNA Gyrase ATPase Activity Assay
This is a colorimetric assay to measure the inhibition of gyrase's ATPase activity.
-
Reagents and Materials:
-
Purified E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Linearized plasmid DNA (e.g., pBR322)
-
ATP (high purity)
-
Test Compounds (dissolved in DMSO)
-
Malachite Green Reagent (Malachite green, ammonium molybdate, and a stabilizer like polyvinyl alcohol)
-
Phosphate Standard solution
-
96-well clear microplate
-
Spectrophotometer (600-660 nm)
-
-
Procedure:
-
Prepare a standard curve using the Phosphate Standard solution.
-
In a 96-well plate, combine Assay Buffer, linearized DNA, and the test compound at various concentrations.
-
Add the reconstituted DNA gyrase enzyme to initiate the reaction.
-
Start the ATPase reaction by adding ATP to each well.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at the optimal temperature (e.g., 25°C).
-
Stop the reaction and develop the color by adding 200 µL of the Malachite Green Reagent to each well. This reagent forms a colored complex with the free phosphate liberated by ATP hydrolysis.
-
Incubate for 30 minutes at room temperature for color development.
-
Measure the absorbance at ~620 nm.
-
-
Data Analysis:
Pyrrolidine-2,5-dione Anticonvulsants
The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore for anticonvulsant activity, particularly against generalized seizures.
Quantitative Data: Anticonvulsants (MES Model)
| Compound Class | Model | Endpoint | ED₅₀ (mg/kg) | Reference |
| 3-methylpyrrolidine-2,5-dione derivatives | Mouse MES | Abolition of tonic hindlimb extension | 16.1 - 46.1 | |
| (2,5-dioxo-pyrrolidin-1-yl)acetamide derivative | Mouse MES | Abolition of tonic hindlimb extension | 49.6 | [4] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for screening compounds against generalized tonic-clonic seizures.[1][2]
-
Apparatus and Animals:
-
Male mice (e.g., Swiss albino, 25-30g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (0.5% tetracaine) and saline solution
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Divide animals into groups (n=8-10 per group): Vehicle control, Positive control (e.g., Phenytoin), and Test Compound groups (at least 3 dose levels).
-
Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal or oral).
-
Conduct the test at the time of peak effect (TPE) of the compound, determined from preliminary studies (e.g., 30 or 60 minutes post-administration).
-
Gently restrain a mouse and apply a drop of topical anesthetic to each cornea, followed by saline to ensure good electrical contact.
-
Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).
-
Immediately observe the animal for the characteristic seizure pattern. The critical endpoint is the presence or absence of the tonic hindlimb extension phase. Abolition of this phase is defined as protection.
-
-
Data Analysis:
General Workflow for Inhibitor Discovery
The discovery of novel pyrrolidine-based bioactive molecules, particularly enzyme inhibitors, often follows a structured, multi-stage process from initial concept to a preclinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. inspiralis.com [inspiralis.com]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. content.abcam.com [content.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labs.pbrc.edu [labs.pbrc.edu]
- 13. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. genscript.com [genscript.com]
Methodological & Application
Application Notes and Protocols for 1-N-Boc-pyrrolidin-2-ylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A significant application of this methodology lies in the synthesis of arylated nitrogen heterocycles, which are prevalent scaffolds in pharmaceuticals and bioactive molecules. 1-N-Boc-pyrrolidin-2-ylboronic acid and its derivatives (e.g., pinacol esters, trifluoroborate salts) are valuable building blocks for introducing a pyrrolidine moiety, a common feature in many drugs, onto aromatic and heteroaromatic rings. This C(sp³)-C(sp²) coupling, however, can be challenging compared to standard C(sp²)-C(sp²) couplings, often requiring carefully optimized reaction conditions.
These application notes provide a comprehensive overview of the use of this compound and its derivatives in Suzuki-Miyaura cross-coupling reactions, including detailed protocols, a summary of reported yields, and a discussion of key considerations for successful coupling.
Reaction Principle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate in the presence of a base. The catalytic cycle, illustrated below, involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
The use of C(sp³)-hybridized boronic acids like this compound introduces specific challenges, including slower rates of transmetalation and the potential for β-hydride elimination. The choice of catalyst, ligand, base, and solvent is therefore critical to achieving good yields and preventing side reactions.
Data Presentation: Reaction Conditions and Yields
The successful coupling of this compound derivatives is highly dependent on the specific boronic acid species, catalyst, ligand, and reaction partners. Below is a summary of reported conditions and yields for the synthesis of 2-aryl-N-Boc-pyrrolidines.
Table 1: Suzuki-Miyaura Coupling of Racemic N-Boc-pyrrolidin-2-yltrifluoroborate with Aryl Bromides [1]
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methoxypyridine | cataCXium A Pd G3 (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 12 |
| 2 | 2-Bromo-1,3-difluoro-5-methoxybenzene | cataCXium A Pd G3 (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 1 |
Data sourced from a comparative study of C(sp²)-C(sp³) cross-coupling methods.[1]
Table 2: Attempted Suzuki-Miyaura Coupling of N-Boc-pyrrolidin-2-ylboronic Acid Pinacol Ester
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Result |
| 1 | Bromobenzene | Pd(dba)₂ (5) | XPhos (10) | K₂CO₃ | Toluene/H₂O | 90 | 24 | Unsuccessful |
This highlights the challenges, as common conditions may not be effective for this specific substrate.
Experimental Protocols
Based on the limited successful reports and general best practices for challenging Suzuki-Miyaura couplings, two distinct protocols are presented. Protocol A is based on the conditions reported by Dombrowski et al. for the trifluoroborate salt, while Protocol B is a general starting point for the more common pinacol ester, adapted from standard literature procedures.
Protocol A: Coupling of N-Boc-pyrrolidin-2-yltrifluoroborate with Aryl Bromides
This protocol is adapted from the successful, albeit low-yielding, conditions reported by Dombrowski, A. W. et al. in ACS Medicinal Chemistry Letters (2020).[1]
Materials:
-
Potassium N-Boc-pyrrolidin-2-yltrifluoroborate
-
Aryl or heteroaryl bromide
-
cataCXium® A Pd G3 (Palladacycle)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried vial)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), potassium N-Boc-pyrrolidin-2-yltrifluoroborate (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add cataCXium® A Pd G3 (5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture for 18 hours.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., LC-MS or TLC) to check for the consumption of the starting material and formation of the desired product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol B: General Starting Point for Coupling of N-Boc-pyrrolidin-2-ylboronic Acid Pinacol Ester
This protocol provides a set of conditions that can serve as a starting point for optimization when using the more common and stable pinacol ester derivative. Success is not guaranteed, and screening of ligands, bases, and solvents is highly recommended.
Materials:
-
This compound pinacol ester
-
Aryl or heteroaryl halide (iodides and bromides are typically more reactive)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos, or RuPhos)
-
Base (e.g., K₃PO₄ or K₂CO₃)
-
Solvent (e.g., Toluene/water or Dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound pinacol ester (1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 3.0 equiv) and the degassed solvent system (e.g., Toluene and water in a 10:1 ratio, to achieve a concentration of ~0.1-0.2 M).
-
Reaction: Place the tube in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 as described in Protocol A.
Key Considerations and Troubleshooting
-
Choice of Boron Species: Trifluoroborate salts can exhibit different reactivity compared to boronic acids or pinacol esters. While often more stable, they require specific conditions for efficient transmetalation. If one species fails, it is worth exploring the others.
-
Catalyst and Ligand: The low yields reported with the trifluoroborate salt suggest that C(sp³)-C(sp²) coupling of this substrate is challenging. The cataCXium A Pd G3 palladacycle was shown to be effective, whereas a Pd(dba)₂/XPhos system was reported as unsuccessful for the pinacol ester. Screening a panel of modern biarylphosphine ligands (e.g., the "Phos" family) is a rational approach to optimization.
-
Base and Solvent: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for C(sp³) couplings. The solvent system must solubilize all components; aqueous mixtures are common, but anhydrous conditions can also be effective, as shown in some protocols for other alkylboronic esters.
-
Protodeborylation: A common side reaction is the cleavage of the C-B bond by a proton source, leading to the formation of N-Boc-pyrrolidine. This can be minimized by using anhydrous solvents, carefully dried reagents, and a suitable base.
-
Stereochemistry: If using an enantiomerically enriched this compound derivative, the stereochemical outcome (retention or inversion) of the coupling can depend heavily on the specific mechanism and reaction conditions. Stereospecificity should be carefully determined for any new system.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives provides a direct route to synthetically valuable 2-aryl-N-Boc-pyrrolidines. However, the reaction is challenging, and success is highly dependent on the optimization of reaction parameters. The protocols and data presented here serve as a guide for researchers to develop efficient and reliable methods for this important transformation in the context of pharmaceutical and medicinal chemistry research. Further investigation is needed to expand the substrate scope and improve the yields for this valuable synthetic tool.
References
Application Notes and Protocols for Suzuki Coupling with 1-N-Boc-pyrrolidin-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1-N-Boc-pyrrolidin-2-ylboronic acid and its derivatives. This versatile building block is instrumental in the synthesis of 2-aryl-N-Boc-pyrrolidines, which are key intermediates in the development of various pharmaceutical compounds.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. The reaction is widely favored in medicinal chemistry due to its mild conditions and tolerance of a wide range of functional groups. However, the coupling of C(sp³)-hybridized boronic acids, such as this compound, can be more challenging than their C(sp²)-hybridized counterparts and often requires specific catalysts and conditions for optimal performance.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Initially, a palladium(0) catalyst undergoes oxidative addition with an aryl halide. Subsequently, in the presence of a base, the boronic acid forms a boronate species that transmetalates with the palladium complex. Finally, the desired 2-aryl-N-Boc-pyrrolidine is formed through reductive elimination, regenerating the palladium(0) catalyst.
Experimental Protocol
This protocol is a generalized procedure based on successful Suzuki-Miyaura couplings of N-Boc-pyrrolidine boronic acid derivatives with aryl bromides. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials:
-
This compound or its trifluoroborate salt (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., cataCXium® A Pd G3, Pd(dba)₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., XPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring apparatus (e.g., TLC, LC-MS)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv.), this compound derivative (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), ligand (if used), and base (2.0-3.0 equiv.) under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) and monitor its progress using an appropriate analytical technique (TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-N-Boc-pyrrolidine.
Data Presentation
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of N-Boc-pyrrolidin-2-ylboronic acid derivatives with various aryl bromides.
| Entry | Aryl Bromide | Boronic Acid Derivative | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Racemic N-Boc-pyrrolidine trifluoroborate | cataCXium® A Pd G3 (5) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 12 |
| 2 | 1-Bromo-4-fluorobenzene | Racemic N-Boc-pyrrolidine trifluoroborate | cataCXium® A Pd G3 (5) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 18 | 1 |
| 3 | Bromobenzene | (S)-N-pyridyl-pyrrolidine boronate | Pd(dba)₂ (5) / XPhos (10) | K₂CO₃ (2) | Toluene/H₂O | 90 | 24 | - |
Yields for entries 1 and 2 are reported for the α-arylated pyrrolidine products. Data for entry 3 indicates successful coupling, though a specific yield was not provided in the source material.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols: Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective functionalization of pyrrolidines is a critical process in modern synthetic chemistry, offering access to a wide array of chiral building blocks essential for drug discovery and development.[1] The pyrrolidine scaffold is a common and vital motif in numerous pharmaceuticals and natural products.[1][2] Catalytic asymmetric deprotonation of N-Boc pyrrolidine has become a powerful and versatile strategy for the stereocontrolled introduction of substituents at the C2 position.[1] This technique typically employs a strong lithium amide base in the presence of a chiral ligand to selectively remove a proton, creating a configurationally stable organolithium intermediate.[1][2] This intermediate can then be trapped with various electrophiles to produce enantioenriched 2-substituted pyrrolidines.[1][2]
This document provides detailed application notes and experimental protocols for key methodologies in the catalytic asymmetric deprotonation of N-Boc pyrrolidine, highlighting the seminal work of Beak, the palladium-catalyzed α-arylation developed by Campos, and the two-ligand catalytic system explored by O'Brien.[1]
Core Concepts and Reaction Mechanism
The fundamental principle of this methodology lies in the use of a chiral ligand, most commonly (-)-sparteine or a surrogate, to complex with an achiral organolithium base, such as sec-butyllithium (s-BuLi).[1][2] This complex then functions as a chiral Brønsted base, selectively abstracting a proton to generate a configurationally stable 2-lithio-N-Boc-pyrrolidine intermediate.[1][2] The stereochemical integrity of this intermediate is crucial and is generally maintained at low temperatures.[2] Subsequent reaction with an electrophile proceeds with retention of configuration to yield the desired 2-substituted pyrrolidine.
In some methodologies, a transmetalation step, for instance with zinc chloride, is introduced to generate a more stable organozinc reagent.[2][3][4] This allows for subsequent cross-coupling reactions at higher temperatures without significant loss of enantiomeric purity.[2][3]
Data Presentation
Table 1: Stoichiometric Asymmetric Deprotonation with s-BuLi/(-)-Sparteine (Beak's Method)
| Electrophile (E+) | Product | Yield (%) | Enantiomeric Ratio (er) | Ref. |
| Me₃SiCl | (S)-2-(trimethylsilyl)-N-Boc-pyrrolidine | 95 | 96:4 | [2] |
| MeI | (S)-2-methyl-N-Boc-pyrrolidine | 85 | 96:4 | [2] |
| PhCHO | (S)-2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 80 | >98:2 (dr) | [2] |
Table 2: One-Pot Deprotonation and Palladium-Catalyzed α-Arylation (Campos's Method)
| Aryl Bromide | Product | Yield (%) | Enantiomeric Ratio (er) | Ref. |
| 4-Bromotoluene | (R)-2-(p-tolyl)-N-Boc-pyrrolidine | 85 | 96:4 | [3][4] |
| 1-Bromo-4-methoxybenzene | (R)-2-(4-methoxyphenyl)-N-Boc-pyrrolidine | 82 | 96:4 | [3][4] |
| 1-Bromo-3-fluorobenzene | (R)-2-(3-fluorophenyl)-N-Boc-pyrrolidine | 78 | 96:4 | [3][4] |
Table 3: Two-Ligand Catalytic Asymmetric Deprotonation
| Catalytic Ligand (0.3 equiv) | Stoichiometric Ligand (1.3 equiv) | Yield (%) | Enantiomeric Ratio (er) | Ref. |
| (-)-Sparteine | Bispidine 4 | 76 | 90:10 | |
| (-)-Sparteine | Diamine 10 | - | 86:14 | [5] |
| (-)-Sparteine | rac-16 | 61 | 90:10 | [5] |
| (-)-Sparteine | Diamine 24 | - | 86:14 | [5] |
Mandatory Visualization
Experimental Protocols
Protocol 1: Asymmetric Deprotonation and Silylation of N-Boc Pyrrolidine (Beak's Method)
Materials:
-
N-Boc pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous Et₂O, followed by N-Boc pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv).[1]
-
Cool the solution to -78 °C in a dry ice/acetone bath.[1]
-
Slowly add s-BuLi (1.2 equiv) dropwise via syringe, ensuring the internal temperature is maintained below -70 °C.[1]
-
Stir the resulting solution at -78 °C for 1 hour.[1]
-
Add Me₃SiCl (1.5 equiv) dropwise.[1]
-
Continue stirring at -78 °C for an additional 2 hours.[1]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[1]
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers.[1]
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-2-(trimethylsilyl)-N-Boc-pyrrolidine.[1]
Protocol 2: One-Pot Enantioselective α-Arylation of N-Boc Pyrrolidine (Campos's Method)
Materials:
-
N-Boc pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Zinc chloride (ZnCl₂) solution in THF
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)
-
Aryl bromide
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc pyrrolidine (1.2 equiv) and (-)-sparteine (1.2 equiv) to anhydrous MTBE.[6]
-
Cool the solution to -78 °C.[6]
-
Add s-BuLi (1.3 equiv) dropwise, maintaining the internal temperature below -65 °C.[6]
-
Stir the mixture at -78 °C for 3 hours.[6]
-
Add a solution of ZnCl₂ (1.5 equiv) in THF dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and t-Bu₃P-HBF₄ (0.10 equiv) in anhydrous THF.
-
Add the aryl bromide (1.0 equiv) to the catalyst mixture.
-
Transfer the organozinc solution to the flask containing the catalyst and aryl bromide via cannula.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]
-
Purify the residue by flash column chromatography to afford the enantioenriched 2-aryl-N-Boc-pyrrolidine.[1]
Conclusion
The catalytic asymmetric deprotonation of N-Boc pyrrolidine is a robust and highly enantioselective method for the synthesis of valuable chiral 2-substituted pyrrolidines.[1] The choice of methodology—be it a stoichiometric approach, a two-ligand catalytic system, or a one-pot deprotonation-cross-coupling—will depend on the desired product, the availability of reagents, and the scale of the reaction.[1] These protocols provide a solid foundation for researchers to explore and apply this powerful synthetic tool in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 4. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 1-N-Boc-pyrrolidin-2-ylboronic Acid in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Boc-pyrrolidin-2-ylboronic acid is a versatile and valuable building block in modern medicinal chemistry and pharmaceutical development.[1] Its unique structure, combining a protected pyrrolidine ring with a reactive boronic acid moiety, makes it an ideal intermediate for the synthesis of complex molecules with therapeutic potential. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties and target engagement.[1] The Boc (tert-butoxycarbonyl) protecting group ensures stability and allows for selective deprotection and further functionalization, while the boronic acid group is a key participant in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its utility as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp³)-C(sp²) bond, linking the saturated pyrrolidine ring to various aryl and heteroaryl systems. This capability is crucial for the synthesis of:
-
Di- and Tri-substituted Aromatic Compounds: Essential scaffolds in a wide range of therapeutic agents.
-
Heterocyclic Derivatives: The pyrrolidine ring can be coupled with other heterocyclic systems to generate novel molecular frameworks with diverse biological activities.
-
Enzyme Inhibitors and Receptor Modulators: The pyrrolidine moiety can play a critical role in binding to the active sites of enzymes or receptors. A key example is its potential application in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). The choice of catalyst and ligand is crucial and often requires screening. For C(sp³)-C(sp²) couplings, bulky, electron-rich phosphine ligands are often effective.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction time can vary from a few hours to overnight. Microwave irradiation can significantly reduce reaction times.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions of related saturated heterocyclic boronates with aryl halides, providing an indication of the expected outcomes. The success and yield of the coupling of this compound can be highly dependent on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | (S)-N-Acyl-pyrrolidin-2-ylboronic ester | Pd(dba)₂ (5) | XPhos (10) | K₂CO₃ | Toluene/H₂O | 110 | 18 | 95 |
| 2 | Iodobenzene | (S)-Dibenzyl-boronic ester | Pd(PPh₃)₄ (8) | - | Ag₂O/K₂CO₃ | Et₂O | 60 | 20 | 62 |
| 3 | 4-Chlorobiphenyl | Potassium trifluoroborate | Pd(OAc)₂ (2) | n-Bu₂PAd₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 24 | 80 |
| 4 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (4.5) | KF | Dioxane | 80 | 12 | 74 |
| 5 | 5-Bromoindazole | Boc-protected-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 84-92 |
Note: Yields are for illustrative purposes and are based on similar reported reactions. Actual yields for the coupling of this compound will require experimental determination.
Case Study: Synthesis of a DPP-IV Inhibitor Precursor
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Many DPP-IV inhibitors, such as Saxagliptin, feature a substituted pyrrolidine moiety. This compound is a valuable starting material for the synthesis of analogs of these important therapeutic agents.
The following scheme illustrates a potential application of this compound in the synthesis of a key intermediate for a DPP-IV inhibitor.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides a direct route to introduce the valuable pyrrolidine scaffold into a wide range of molecules. The protocols and data presented in this document serve as a guide for researchers and scientists in drug discovery and development to effectively utilize this important building block in the creation of novel therapeutic agents. Careful optimization of reaction conditions is key to achieving high yields and purity in C(sp³)-C(sp²) coupling reactions.
References
Application Notes and Protocols for C-C Bond Formation using 1-N-Boc-pyrrolidin-2-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Boc-pyrrolidin-2-ylboronic acid is a versatile building block in organic synthesis, primarily utilized for the creation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The most prominent of these is the Suzuki-Miyaura coupling, a powerful method for constructing biaryl structures and other coupled systems.[1][2] This application note provides a detailed overview of the reaction conditions and protocols for the use of this compound and its derivatives in C-C bond formation, with a focus on the Suzuki-Miyaura coupling for the synthesis of 2-aryl-N-Boc-pyrrolidines. These products are significant scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[3]
The pyrrolidine moiety, when coupled with various aryl or heteroaryl systems, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The Boc-protecting group offers stability during the coupling reaction and allows for straightforward deprotection under mild acidic conditions for further functionalization.[1]
While the Suzuki-Miyaura coupling is a widely adopted and robust reaction, the use of C(sp3)-hybridized organoboron reagents like this compound can present unique challenges compared to the more common C(sp2)-C(sp2) couplings.[4] These challenges include slower transmetalation rates and the potential for side reactions. This document will provide a general protocol for the Suzuki-Miyaura coupling and discuss specific conditions that have been attempted for α-borylated pyrrolidines.
Reaction Components and Parameters
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components. The following table summarizes the typical reagents and conditions employed.
| Component | Example(s) | Role in Reaction | Key Considerations |
| Boronic Acid Derivative | This compound, 1-N-Boc-2-(pinacolato)pyrrolidine, Potassium (1-(tert-butoxycarbonyl)pyrrolidin-2-yl)trifluoroborate | Nucleophilic partner | Stability can be an issue; boronic esters (e.g., pinacol) and trifluoroborate salts are often more stable alternatives to the free boronic acid.[2][4] |
| Electrophilic Partner | Aryl or heteroaryl halides (I, Br, Cl), triflates | Electrophilic partner | Reactivity order is generally I > Br > OTf > Cl. The choice of catalyst is crucial for less reactive partners like chlorides.[5] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald precatalysts (e.g., cataCXium A Pd G3) | Catalyst for the cross-coupling cycle | The choice of catalyst and ligand is critical and often substrate-dependent. Preformed catalysts can sometimes offer better results.[4][6] |
| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃), Buchwald ligands (e.g., XPhos, SPhos) | Stabilizes the palladium center and influences its reactivity | Bulky and electron-rich phosphine ligands are often effective for challenging couplings.[5] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation | The choice of base can significantly impact the reaction rate and yield. Inorganic bases are most common.[7][8] |
| Solvent | Toluene, Dioxane, THF, DMF, n-propanol/water mixtures | Solubilizes reactants and influences reaction kinetics | Anhydrous or aqueous conditions can be used depending on the specific protocol. Degassing the solvent is important to prevent catalyst oxidation.[9][10] |
| Temperature | Room temperature to reflux (typically 60-110 °C) | Provides energy for the reaction to proceed | Higher temperatures are often required for less reactive coupling partners. |
| Reaction Time | 1 to 24 hours | Duration of the reaction | Monitored by techniques like TLC or LC-MS to determine completion. |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a boronic acid derivative with an aryl halide. The specific quantities and conditions should be optimized for each substrate combination.
Materials:
-
This compound derivative (1.0 - 1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Solvent (e.g., Toluene, Dioxane, or a mixture like n-propanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or Schlenk tube) equipped with a magnetic stir bar and condenser, add the this compound derivative, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and create an inert atmosphere by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-N-Boc-pyrrolidine.
Case Study: Reported Attempts for Coupling of this compound Derivatives
A study by O'Brien and co-workers investigated the Suzuki-Miyaura cross-coupling of both the pinacol boronate ester and the potassium trifluoroborate salt of 1-N-Boc-pyrrolidine with aryl bromides.[4] Unfortunately, under the specific conditions tested, these reactions were reported to be unsuccessful, yielding no desired product.[4] The experimental details of these attempts are valuable for researchers planning similar transformations as they highlight conditions that may not be suitable for this specific C(sp3)-boron reagent.
Attempted Coupling of 1-N-Boc-2-(pinacolato)pyrrolidine: [4]
-
Reactants: 1-N-Boc-2-(pinacolato)pyrrolidine and bromobenzene (1.2 equiv.)
-
Catalyst System: Pd(dba)₂ (5 mol%) and XPhos (10 mol%)
-
Base: K₂CO₃ (3 equiv.)
-
Solvent: Not specified in the provided summary, but aqueous conditions were implied to not lead to protodeborylation.[4]
-
Result: No formation of the desired 2-phenyl-N-Boc-pyrrolidine.[4]
Attempted Coupling of Potassium (1-(tert-butoxycarbonyl)pyrrolidin-2-yl)trifluoroborate: [4]
-
Reactants: Potassium (1-(tert-butoxycarbonyl)pyrrolidin-2-yl)trifluoroborate and two different aryl bromides.
-
Catalyst System: cataCXium A Pd G3 (5 mol%)
-
Base: Cs₂CO₃
-
Result: Only trace amounts of the desired α-aryl pyrrolidines were formed (1-12% yield).[4]
These results suggest that the Suzuki-Miyaura coupling of this compound derivatives is challenging and may require significant optimization of catalysts, ligands, bases, and solvents. Researchers should consider exploring a wider range of palladium catalysts, particularly those known to be effective for C(sp3)-C(sp2) couplings, as well as different base and solvent combinations.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. leapchem.com [leapchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. enamine.net [enamine.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 1-N-Boc-pyrrolidin-2-ylboronic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 1-N-Boc-pyrrolidin-2-ylboronic acid and its related derivatives. The methodologies outlined herein are pivotal for the synthesis of 2-aryl-N-Boc-pyrrolidines, which are significant structural motifs in medicinal chemistry and drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The use of this compound and its analogues as coupling partners provides a direct route to enantiomerically enriched 2-substituted pyrrolidines. These structures are prevalent in a wide array of biologically active compounds. This document details established palladium catalyst systems and provides step-by-step protocols to facilitate their application in a research and development setting. While direct Suzuki-Miyaura coupling of this compound is a key transformation, a highly effective and well-documented related method involves the in-situ generation of a 2-pyrrolidinozinc reagent followed by a Negishi-type coupling. This alternative approach often provides high yields and excellent enantioselectivity.
I. Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine via a Zinc Reagent (Negishi-Type Coupling)
A highly efficient method for the synthesis of 2-aryl-N-Boc-pyrrolidines involves an enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation with a zinc salt and a subsequent palladium-catalyzed Negishi cross-coupling with aryl halides.[1][2][3] This approach consistently yields products with high enantiomeric ratios.[1]
The optimal catalyst system for this transformation has been identified as a combination of a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand, like tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P-HBF₄).[1][3]
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂ | 2 mol% |
| Ligand | t-Bu₃P-HBF₄ | 4 mol% |
| Base/Deprotonation | s-BuLi / (-)-sparteine | For enantioselective deprotonation. |
| Transmetalation Agent | ZnCl₂ | Forms the stereochemically rigid 2-pyrrolidinozinc reagent.[1] |
| Solvent | TBME or Et₂O | Anhydrous conditions are crucial. |
| Temperature | -78 °C to room temperature | Deprotonation at low temperature, coupling at room temperature. |
| Reaction Time | Varies (typically a few hours) | Monitored by TLC or LC-MS. |
This protocol is adapted from the work of Campos et al. and is a reliable method for preparing a range of functionalized 2-aryl-N-Boc-pyrrolidines.[1][2]
Materials:
-
N-Boc-pyrrolidine
-
s-BuLi (sec-Butyllithium) in cyclohexane
-
(-)-sparteine
-
Anhydrous Zinc Chloride (ZnCl₂) solution in THF
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P-HBF₄)
-
Aryl bromide
-
Anhydrous tert-butyl methyl ether (TBME) or diethyl ether (Et₂O)
-
Anhydrous solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-pyrrolidine (1.0 equiv) and anhydrous TBME or Et₂O.
-
Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add (-)-sparteine (1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 equiv). Stir the resulting solution at -78 °C for 3 hours.
-
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 equiv) in THF dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Catalyst Preparation: In a separate dry flask under an inert atmosphere, prepare the active catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and t-Bu₃P-HBF₄ (0.04 equiv) in anhydrous THF.
-
Cross-Coupling: Add the aryl bromide (1.1 equiv) to the flask containing the organozinc reagent, followed by the addition of the prepared palladium catalyst solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-N-Boc-pyrrolidine.
Caption: Workflow for the enantioselective α-arylation of N-Boc-pyrrolidine.
The following table summarizes the yields for the coupling of the in-situ generated 2-pyrrolidinozinc reagent with various aryl bromides.
| Entry | Aryl Bromide | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)-N-Boc-pyrrolidine | 85 | 96:4 |
| 2 | 4-Bromotoluene | 2-(4-methylphenyl)-N-Boc-pyrrolidine | 88 | 96:4 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)-N-Boc-pyrrolidine | 82 | 96:4 |
| 4 | 3-Bromopyridine | 2-(pyridin-3-yl)-N-Boc-pyrrolidine | 75 | 96:4 |
| 5 | 2-Bromonaphthalene | 2-(naphthalen-2-yl)-N-Boc-pyrrolidine | 80 | 96:4 |
Data is representative and compiled from literature reports for illustrative purposes.[1][2]
II. Direct Suzuki-Miyaura Coupling of this compound
While the Negishi-type coupling is highly effective, direct Suzuki-Miyaura coupling of the corresponding boronic acid is also a viable strategy. The challenge with some heteroarylboronic acids is the potential for protodeboronation.[4] Careful selection of the catalyst, ligand, and base is crucial to mitigate this side reaction.
For Suzuki-Miyaura couplings involving C(sp³)-hybridized boronic acids, a variety of palladium catalysts and ligands can be employed. The choice often depends on the specific substrates being coupled.
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | 2-5 mol% |
| Ligand | SPhos, RuPhos, XPhos, or PPh₃ | Ligand choice is critical and may require screening. |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | A strong, non-nucleophilic base is often preferred. |
| Solvent | Dioxane, Toluene, or DMF, often with water | Anhydrous or aqueous conditions can be used. |
| Temperature | 80-110 °C | Higher temperatures are often required. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization for specific substrates is recommended.
Materials:
-
This compound or its pinacol ester derivative
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane)
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the phosphine ligand (e.g., SPhos; 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄; 2.0 equiv) and the anhydrous solvent (e.g., Dioxane; to achieve a concentration of ~0.1 M relative to the halide).
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Organolithium reagents such as s-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The palladium-catalyzed cross-coupling of 1-N-Boc-pyrrolidin-2-yl derivatives is a powerful tool for the synthesis of 2-aryl-pyrrolidines. The Negishi-type coupling following enantioselective deprotonation offers a highly stereocontrolled and versatile route. The direct Suzuki-Miyaura coupling provides a more convergent approach, though it may require more extensive optimization of reaction conditions. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of organic synthesis and drug discovery.
References
Application Notes and Protocols for the Synthesis of Arylated Pyrrolidine Derivatives from 1-N-Boc-pyrrolidin-2-ylboronic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylated pyrrolidine scaffolds are privileged motifs in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The ability to efficiently synthesize these structures is therefore of significant interest to the drug discovery and development community. The Suzuki-Miyaura cross-coupling reaction offers a powerful method for the formation of C(sp³)–C(sp²) bonds, enabling the direct arylation of saturated heterocycles. This document provides detailed application notes and protocols for the synthesis of arylated pyrrolidine derivatives via the Suzuki-Miyaura coupling of 1-N-Boc-pyrrolidin-2-ylboronic acid and its common derivatives, such as the corresponding pinacol ester and trifluoroborate salt, with various aryl halides.
While the direct use of this compound in Suzuki-Miyaura couplings is described for its versatility, practical applications in the literature often utilize its more stable ester or salt derivatives to overcome challenges associated with the C(sp³)–C(sp²) coupling of alkylboronic acids.[1] These challenges include slower reaction rates and competing side reactions compared to the more common C(sp²)-C(sp²) couplings. This document will address these nuances and provide protocols based on reported literature to guide researchers in successfully synthesizing the target compounds.
Applications in Drug Discovery
The pyrrolidine ring system is a cornerstone in the design of novel therapeutics due to its conformational rigidity, ability to introduce stereocenters, and its role as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The introduction of an aryl group at the 2-position can significantly influence the biological activity and pharmacokinetic properties of a molecule. Arylated pyrrolidines are key structural components in compounds targeting a range of diseases, including central nervous system disorders, oncology, and infectious diseases. The N-Boc protecting group offers the advantage of stability during the coupling reaction and can be readily removed under mild acidic conditions for further functionalization.[1]
Reaction Scheme and Mechanism
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.
References
Enantioselective Synthesis of α-Aminoboronic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminoboronic acids and their derivatives are a critical class of compounds in medicinal chemistry and drug development.[1][2] Serving as bioisosteres of α-amino acids, they exhibit potent inhibitory activity against various proteases by forming a stable tetrahedral intermediate with the catalytic serine or threonine residues in the enzyme's active site.[3][4] This has led to the successful development of blockbuster drugs such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[4] The stereochemistry of the α-carbon is crucial for their biological activity, making enantioselective synthesis a paramount objective for researchers.
This document provides detailed application notes and experimental protocols for key methodologies in the enantioselective synthesis of α-aminoboronic acid derivatives. These methods include catalytic asymmetric syntheses and substrate-controlled diastereoselective approaches.
Catalytic Enantioselective Methods
Catalytic methods offer an efficient and atom-economical approach to establishing the chiral center of α-aminoboronic acids. A chiral catalyst is employed to control the stereochemical outcome of the reaction, enabling the synthesis of enantioenriched products from achiral or racemic starting materials.
Copper-Catalyzed N-Alkylation of Carbamates with Racemic α-Chloroboronate Esters
This method provides a modular approach to chiral α-aminoboronic acid derivatives through the kinetic resolution of racemic α-chloroboronate esters via a copper-catalyzed N-alkylation with carbamates.[3][5][6] A chiral copper catalyst, generated in situ, preferentially reacts with one enantiomer of the racemic starting material, affording the enantioenriched product.
Logical Workflow for Copper-Catalyzed N-Alkylation
Caption: Workflow for Copper-Catalyzed N-Alkylation.
Experimental Protocol: General Procedure for Copper-Catalyzed N-Alkylation [5]
-
Catalyst Preparation: In a nitrogen-filled glovebox, to a 4 mL vial equipped with a magnetic stir bar, add CuCl (1.0 mg, 0.01 mmol, 2 mol%), the chiral diamine ligand (e.g., (R,R)-N,N'-dimethyl-1,2-diphenylethanediamine, 2.1 mg, 0.01 mmol, 2 mol%), and the secondary phosphine ligand (e.g., diphenylphosphine, 1.9 mg, 0.01 mmol, 2 mol%).
-
Reaction Setup: To the vial containing the catalyst mixture, add the carbamate (0.50 mmol, 1.0 equiv), the racemic α-chloroboronate ester (0.75 mmol, 1.5 equiv), and the solvent (e.g., THF, 1.0 mL).
-
Initiation: Add the base (e.g., 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), 0.14 mL, 0.70 mmol, 1.4 equiv).
-
Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature (23 °C) for 24 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched α-aminoboronic acid derivative.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
Data Presentation: Substrate Scope for Copper-Catalyzed N-Alkylation [5]
| Entry | R in α-chloroboronate ester | Carbamate | Yield (%) | ee (%) |
| 1 | Phenyl | Boc-NH₂ | 77 | 94 |
| 2 | 4-Chlorophenyl | Boc-NH₂ | 75 | 95 |
| 3 | 2-Thienyl | Boc-NH₂ | 68 | 93 |
| 4 | Cyclohexyl | Boc-NH₂ | 65 | 92 |
| 5 | n-Butyl | Boc-NH₂ | 71 | 90 |
Copper-Catalyzed Enantioselective Hydroamination of Alkenyl Boronates
This method utilizes a copper-catalyzed hydroamination of alkenyl-1,8-diaminonaphthyl (dan) boronates with hydroxylamines and a silane reducing agent to produce chiral α-aminoboronic acid derivatives.[7][8] This approach represents an umpolung strategy where the nitrogen atom acts as an electrophile.
Signaling Pathway for Copper-Catalyzed Hydroamination
Caption: Catalytic Cycle of Copper-Catalyzed Hydroamination.
Experimental Protocol: General Procedure for Copper-Catalyzed Hydroamination [7]
-
Reaction Setup: In a nitrogen-filled glovebox, add Cu(OAc)₂ (1.8 mg, 0.01 mmol, 10 mol%), a chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 12.1 mg, 0.01 mmol, 10 mol%), and the alkenyl(dan)boronate (0.10 mmol, 1.0 equiv) to a reaction vial.
-
Reagent Addition: Add the hydroxylamine derivative (e.g., O-benzoyl-N,N-diethylhydroxylamine, 0.12 mmol, 1.2 equiv), a hydrosilane (e.g., dimethoxymethylsilane, 0.15 mmol, 1.5 equiv), a base (e.g., CsOPiv, 0.02 mmol, 20 mol%), and a solvent (e.g., THF, 0.5 mL).
-
Reaction Conditions: Seal the vial and stir the mixture at 40 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired α-aminoboronic acid derivative.
-
Analysis: Determine the enantiomeric ratio by chiral HPLC analysis.
Data Presentation: Substrate Scope for Copper-Catalyzed Hydroamination [7]
| Entry | R in Alkenyl Boronate | Yield (%) | er |
| 1 | n-Hexyl | 85 | 95:5 |
| 2 | Cyclohexyl | 78 | 96:4 |
| 3 | Benzyl | 82 | 94:6 |
| 4 | Phenyl | 75 | 92:8 |
| 5 | Isopropyl | 65 | 97:3 |
Substrate-Controlled Diastereoselective Synthesis
In this strategy, a chiral auxiliary is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is typically removed in a later step to reveal the enantioenriched product.
Diastereoselective Borylation of N-tert-Butanesulfinyl Imines
The addition of a boron nucleophile, such as bis(pinacolato)diboron (B₂pin₂), to a chiral N-tert-butanesulfinyl imine provides a highly diastereoselective route to α-aminoboronic acid derivatives.[1][9] The tert-butanesulfinyl group acts as a powerful chiral directing group, and it can be easily removed under acidic conditions.
Experimental Workflow for Diastereoselective Borylation
Caption: Workflow for Diastereoselective Borylation.
Experimental Protocol: General Procedure for Diastereoselective Borylation of N-tert-Butanesulfinyl Imines [9]
-
Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add CuCl (1.0 mg, 0.01 mmol, 5 mol%), KOAc (19.6 mg, 0.2 mmol, 1.0 equiv), and bis(pinacolato)diboron (55.9 mg, 0.22 mmol, 1.1 equiv).
-
Reagent Addition: Add anhydrous methanol (1.0 mL) and stir the mixture for 10 minutes. Then, add a solution of the N-tert-butanesulfinyl imine (0.2 mmol, 1.0 equiv) in methanol (1.0 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel.
-
Deprotection: Dissolve the purified product in methanol and treat with HCl (4N in dioxane) at room temperature to cleave the sulfinyl group.
-
Analysis: Determine the diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy of the crude reaction mixture.
Data Presentation: Substrate Scope for Diastereoselective Borylation [9]
| Entry | R in Imine | Yield (%) | dr |
| 1 | Phenyl | 88 | >98:2 |
| 2 | 4-Methoxyphenyl | 85 | >98:2 |
| 3 | 2-Naphthyl | 82 | >98:2 |
| 4 | Isobutyl | 75 | 96:4 |
| 5 | Cyclohexyl | 80 | 97:3 |
Conclusion
The enantioselective synthesis of α-aminoboronic acid derivatives is a vibrant area of research with significant implications for drug discovery. The methodologies presented herein provide researchers with reliable and versatile tools for accessing these valuable compounds. The choice of synthetic strategy will depend on factors such as the desired substrate scope, scalability, and the availability of starting materials. The detailed protocols and comparative data tables are intended to facilitate the practical application of these methods in the laboratory.
References
- 1. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Asymmetric Synthesis of Protected α-Amino Boronic Acid Derivatives with an Air- and Moisture-Stable Cu(II) Catalyst | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 1-N-Boc-pyrrolidin-2-ylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-N-Boc-pyrrolidin-2-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific chiral secondary alkylboronic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, complete with detailed experimental protocols, quantitative data, and workflow diagrams to guide your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary issues I should investigate?
A1: Low or no yield in the Suzuki coupling of this compound is a common issue and can often be attributed to several key factors. As a secondary alkylboronic acid, this reagent is susceptible to specific side reactions that are less common with aryl or primary alkylboronic acids. The primary culprits are often:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[1] This is often exacerbated by high temperatures, strong aqueous bases, and prolonged reaction times.
-
Instability of the Boronic Acid: this compound and its esters can be unstable under the reaction conditions, leading to decomposition before productive coupling can occur.
-
Slow Transmetalation: The transfer of the secondary alkyl group from boron to the palladium catalyst is often a slow and challenging step in the catalytic cycle.[2]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often requires careful optimization for this specific substrate.
Q2: I am observing a significant amount of N-Boc-pyrrolidine in my reaction mixture. What is causing this and how can I prevent it?
A2: The presence of N-Boc-pyrrolidine is a strong indicator of protodeboronation.[1] This occurs when the C-B bond is cleaved by a proton source, which is often water in the presence of a base. To mitigate this:
-
Use a More Stable Boron Reagent: Instead of the boronic acid, consider using its pinacol ester, trifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate.[3][4] MIDA boronates, in particular, are known for their stability and slow release of the boronic acid under basic conditions, which can help to suppress protodeboronation.
-
Employ Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation by eliminating the primary proton source.
Q3: My reaction seems to stall, with starting materials remaining even after extended reaction times. How can I improve the reaction rate and conversion?
A3: Stalled reactions are often a sign of catalyst deactivation or slow transmetalation. Here are some strategies to address this:
-
Ligand Selection: The choice of phosphine ligand is crucial for the stability and activity of the palladium catalyst. For challenging couplings with secondary alkylboron reagents, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often more effective than traditional ligands like triphenylphosphine (PPh₃).
-
Catalyst Pre-catalyst Choice: Using modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) can ensure the efficient generation of the active Pd(0) species.
-
Increase Temperature with Caution: While higher temperatures can increase the reaction rate, they can also accelerate protodeboronation. A careful balance must be found, and it is often better to optimize the catalyst system before resorting to higher temperatures.
-
Consider Alternative Coupling Partners: If coupling with an aryl chloride, consider switching to the more reactive aryl bromide or iodide if synthetically feasible.
Q4: Are there alternative coupling methods if I cannot get the Suzuki-Miyaura reaction to work?
A4: Yes, if the Suzuki-Miyaura coupling proves to be intractable, other cross-coupling reactions can be employed to form the desired C-C bond at the 2-position of the N-Boc-pyrrolidine. A particularly effective alternative is the Negishi coupling . This involves the deprotonation of N-Boc-pyrrolidine, transmetalation with a zinc salt (e.g., ZnCl₂), and subsequent palladium-catalyzed coupling with an aryl halide. This method has been shown to be effective for the synthesis of 2-aryl-N-Boc-pyrrolidines.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki couplings with this compound and its derivatives.
Problem 1: Low or No Product Formation, Starting Materials Largely Unreacted
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium pre-catalyst and ligand. Ensure proper storage and handling to prevent degradation. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. |
| Slow Oxidative Addition | If using an aryl chloride, switch to the corresponding aryl bromide or iodide. Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos). | The C-X bond strength decreases from Cl > Br > I, making oxidative addition easier with heavier halogens. Bulky, electron-rich ligands accelerate this step. |
| Inefficient Transmetalation | Switch to a more robust base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous if running in a non-aqueous system. | The base is crucial for the formation of the boronate species, which is the active nucleophile in the transmetalation step. |
| Inappropriate Solvent | Screen different solvent systems. Common choices include toluene, dioxane, or THF, often with a small amount of water. | The solvent affects the solubility of all components and the stability and activity of the catalyst. |
Problem 2: Significant Protodeboronation (Formation of N-Boc-pyrrolidine)
| Potential Cause | Troubleshooting Action | Rationale |
| Unstable Boronic Acid | Convert the boronic acid to its pinacol ester, trifluoroborate salt, or MIDA boronate.[3][4] | These derivatives are generally more stable to protodeboronation under basic conditions. MIDA boronates offer a slow-release mechanism. |
| Harsh Basic Conditions | Use a milder base such as K₂CO₃ or KF. Reduce the amount of water in the reaction or switch to anhydrous conditions. | Strong bases and water are the primary drivers of protodeboronation.[1] |
| High Reaction Temperature | Lower the reaction temperature and compensate with a more active catalyst system or longer reaction time. | Protodeboronation is often more sensitive to temperature increases than the desired coupling reaction.[6] |
Problem 3: Formation of Homocoupled Byproducts (Biaryl from the Coupling Partner)
| Potential Cause | Troubleshooting Action | Rationale |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). | Oxygen can lead to oxidative side reactions, including the homocoupling of the boronic acid and the aryl halide. |
| Inefficient Reduction of Pd(II) to Pd(0) | Use a reliable Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst designed for efficient in situ reduction. | The presence of Pd(II) species can promote homocoupling pathways. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Starting Point for Optimization)
This protocol is a general starting point and will likely require optimization for specific substrates.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium pre-catalyst and ligand in a small amount of the degassed solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the remaining degassed solvent to the reaction vessel to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Unsuccessful Attempted Suzuki-Miyaura Coupling of N-Boc-2-pyrrolidinyl Pinacol Boronate
The following conditions were reported to be unsuccessful, primarily resulting in protodeboronation. This serves as a guide for conditions to avoid.[3]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Result |
| Pd(dba)₂ (5) | XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O (5:1) | 100 | 18 | Protodeboronation |
| Pd(dba)₂ (5) | XPhos (10) | K₂CO₃ (3) | Toluene/H₂O (5:1) | 100 | 18 | Protodeboronation |
| Pd(dba)₂ (5) | XPhos (10) | K₂CO₃ (3) | THF/H₂O (5:1) | 65 | 18 | Protodeboronation |
Visualizations
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Suzuki-Miyaura Catalytic Cycle and Common Failure Points
Caption: The Suzuki-Miyaura catalytic cycle with key failure points highlighted.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-N-Boc-pyrrolidin-2-ylboronic Acid Reaction Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of reaction products derived from 1-N-Boc-pyrrolidin-2-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered after a Suzuki-Miyaura coupling reaction using this compound?
A1: Common impurities include residual palladium catalyst, unreacted starting materials (both the boronic acid and the coupling partner), and byproducts from the homocoupling of the boronic acid.[1]
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: An effective method is to perform a liquid-liquid extraction with a basic aqueous solution, such as 1 M NaOH or saturated sodium bicarbonate. The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[2]
Q3: My N-Boc protected product seems to be degrading during silica gel chromatography. What could be the cause?
A3: The N-Boc protecting group is sensitive to acidic conditions. Standard silica gel can be slightly acidic, which may lead to partial or complete removal of the Boc group.
Q4: How can I prevent the degradation of the N-Boc group on silica gel?
A4: There are two common strategies. First, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in the eluent before packing the column. Alternatively, using a different stationary phase such as neutral alumina can be effective.
Q5: What are some general starting points for solvent systems in flash chromatography for N-Boc-pyrrolidine derivatives?
A5: For compounds of moderate polarity, a good starting point is a gradient of ethyl acetate in hexanes (e.g., 10-50% ethyl acetate).[3] For more polar compounds, a system of methanol in dichloromethane (e.g., 0-10% methanol) can be effective.[3]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Product is sticking to the silica gel. | This is common for boronic acids and polar amines. Consider using neutral alumina as the stationary phase or impregnating the silica gel with boric acid. A small amount of a basic modifier like triethylamine or ammonia in the eluent can also help. |
| Product is co-eluting with impurities. | Optimize the solvent system. Running a gradient elution can help separate compounds with similar polarities. If separation is still difficult, consider reverse-phase chromatography. |
| Partial deprotection of the N-Boc group on the column. | Neutralize the silica gel with triethylamine before use. Ensure solvents are free of acidic impurities. |
Issue 2: Presence of Palladium Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Inefficient removal during workup. | After the reaction, filter the mixture through a pad of Celite® to remove the bulk of the palladium on a solid support.[4] |
| Soluble palladium species remaining. | Use a scavenger resin designed to bind palladium. Alternatively, specialized filtration techniques like organic solvent nanofiltration can be employed to separate the catalyst from the product.[5] |
Issue 3: Difficulty in Removing Boronic Acid-Related Impurities
| Possible Cause | Suggested Solution |
| Homocoupling byproduct has similar polarity to the desired product. | Optimize chromatographic conditions. A different solvent system or stationary phase (e.g., reverse-phase C18) may provide better separation. |
| Residual boronic acid after basic wash. | Perform multiple extractions with the basic solution. Ensure the pH of the aqueous layer is sufficiently high to deprotonate the boronic acid. |
Experimental Protocols
Protocol 1: General Workup and Extraction for Suzuki-Miyaura Coupling Products
This protocol outlines a standard procedure for the initial purification of the crude reaction mixture after a Suzuki-Miyaura coupling of this compound with an aryl halide.
-
Cooling and Filtration:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst.[4] Wash the filter cake with the same organic solvent.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M NaOH or saturated NaHCO₃ solution (2 x) to remove unreacted boronic acid.[2]
-
Water (1 x).
-
Brine (1 x).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Protocol 2: Flash Column Chromatography of N-Boc-2-Aryl-Pyrrolidine Derivatives
This protocol provides a general method for the purification of N-Boc-2-aryl-pyrrolidine derivatives by flash chromatography.
-
Preparation of the Column:
-
Select an appropriate size flash column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack the column with the slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the organic solvent used for the extraction (e.g., dichloromethane or ethyl acetate).
-
For less soluble compounds, a dry loading technique can be used: adsorb the crude product onto a small amount of silica gel, remove the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes) to elute the product.[3]
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Quantitative Data Summary
| Purification Method | Stationary Phase | Typical Eluent System | Typical Yield | Purity |
| Flash Chromatography | Silica Gel | 5-40% Ethyl Acetate / Hexanes[6] | >80% | >95% |
| Flash Chromatography | Silica Gel | 2% Acetone / Dichloromethane[7] | Variable | >95% |
| Flash Chromatography | Neutral Alumina | Hexane (for boronate esters)[8] | Variable | >95% |
Visualizations
Caption: General experimental workflow for the purification of Suzuki-Miyaura coupling products.
Caption: Troubleshooting logic for purification of reaction products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1-N-Boc-pyrrolidin-2-ylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-N-Boc-pyrrolidin-2-ylboronic acid in their experiments, with a focus on preventing protodeboronation.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
Low or no yield in a Suzuki-Miyaura coupling reaction involving this compound can stem from several factors, including decomposition of the boronic acid (protodeboronation), suboptimal reaction conditions, or catalyst inhibition.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Details & Rationale |
| Protodeboronation | 1. Use a boronic acid derivative: Convert the boronic acid to a more stable form such as a pinacol ester, MIDA boronate, or trifluoroborate salt. These derivatives act as a "slow-release" source of the active boronic acid, minimizing its concentration in the reaction mixture at any given time and thus reducing the rate of protodeboronation.[1] 2. Optimize the base: Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH, which can accelerate protodeboronation.[2] The presence of water with K₃PO₄ can be crucial for the activation of C(sp³)–B reagents.[3] 3. Anhydrous Conditions: For boronic esters, anhydrous conditions can be beneficial to prevent hydrolysis back to the more labile boronic acid.[4][5] | |
| Suboptimal Reaction Conditions | 1. Screen Catalysts and Ligands: C(sp³)-C(sp²) couplings often require specific catalyst systems. Consider using palladium precatalysts with sterically hindered and electron-rich phosphine ligands such as SPhos, XPhos, or AntPhos.[4] 2. Solvent Selection: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. For MIDA boronates, reactions can even be performed in water with specific surfactants.[6] 3. Temperature Control: While higher temperatures can increase reaction rates, they can also promote protodeboronation. Start with moderate temperatures (e.g., 80-100 °C) and optimize as needed.[3][7] | |
| Catalyst Inhibition | The nitrogen atom in the pyrrolidine ring can potentially coordinate to the palladium center, inhibiting its catalytic activity. While the Boc protecting group mitigates this, incomplete protection or harsh reaction conditions leading to deprotection can be problematic. | 1. Ensure Complete Boc Protection: Verify the purity of your this compound to ensure it is fully protected. 2. Use Appropriate Ligands: Sterically bulky ligands can help prevent catalyst inhibition by the substrate or product. |
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond. This leads to the formation of N-Boc-pyrrolidine and reduces the yield of the desired coupled product. While C(sp³)-hybridized boronic acids like this compound are generally more stable towards protodeboronation than many heteroaromatic boronic acids, the reaction conditions of the Suzuki-Miyaura coupling (base, elevated temperature) can still promote this side reaction.[8][9]
Q2: How can I tell if protodeboronation is occurring in my reaction?
A2: The most direct way is to analyze the crude reaction mixture by LC-MS or GC-MS and look for the mass corresponding to the protodeboronated byproduct, which in this case is N-Boc-pyrrolidine (MW: 171.24 g/mol ). ¹H NMR of the crude mixture may also show characteristic peaks for N-Boc-pyrrolidine.
Q3: What is the most effective strategy to prevent protodeboronation?
A3: The "slow-release" strategy using a more stable boronic acid derivative is often the most effective.[1] N-methyliminodiacetic acid (MIDA) boronates are particularly stable and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[1] Potassium trifluoroborate salts and pinacol esters are also excellent alternatives that offer increased stability.[10]
Comparative Stability of Boronic Acid Derivatives:
| Boronic Acid Derivative | Structure | Stability Features |
| Boronic Acid | R-B(OH)₂ | Prone to dehydration to form boroxines and susceptible to protodeboronation under basic conditions. |
| Pinacol Ester | R-B(pin) | More stable to purification and storage than the corresponding boronic acid. Can often be used directly in anhydrous coupling reactions.[10] |
| MIDA Boronate | R-B(MIDA) | Exceptionally stable, crystalline solids. They are unreactive until a slow-release of the boronic acid is triggered by the base in the coupling reaction.[1][5] |
| Trifluoroborate Salt | [R-BF₃]K | Highly stable, crystalline solids that are often easier to handle and purify than boronic acids.[10] |
Q4: Are there specific palladium catalysts and ligands that are recommended for C(sp³)-boronic acids?
A4: Yes, the coupling of C(sp³)-boron reagents is more challenging than that of their C(sp²) counterparts and often requires more specialized catalysts.[3][11] Catalyst systems that have shown success include:
-
Palladium sources: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands: Sterically hindered, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, and AntPhos have been shown to be effective.[4][5]
Mechanism of Protodeboronation:
The mechanism of protodeboronation is pH-dependent. Under the basic conditions of the Suzuki-Miyaura coupling, the boronic acid is in equilibrium with its more reactive boronate form. This boronate can then be protonated by a proton source (e.g., water) at the ipso-carbon, leading to the cleavage of the C-B bond.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the Suzuki-Miyaura coupling of this compound derivatives. Optimization will likely be necessary for specific substrates.
Protocol 1: Coupling of 1-N-Boc-pyrrolidin-2-yl Pinacol Boronate with an Aryl Bromide
This protocol is adapted from methodologies successful for other saturated heterocyclic boronic esters.[7][12]
Materials:
-
1-N-Boc-pyrrolidin-2-yl pinacol boronate (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Dioxane/H₂O (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, 1-N-Boc-pyrrolidin-2-yl pinacol boronate, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Slow-Release Coupling using 1-N-Boc-pyrrolidin-2-yl MIDA Boronate
This protocol utilizes the stability of MIDA boronates for a controlled release of the boronic acid.[1][6]
Materials:
-
1-N-Boc-pyrrolidin-2-yl MIDA boronate (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos-Pd-G3 (2 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene/H₂O (e.g., 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl chloride, 1-N-Boc-pyrrolidin-2-yl MIDA boronate, XPhos-Pd-G3, and K₃PO₄ in a reaction vessel.
-
Add the degassed toluene/H₂O solvent mixture.
-
Seal the vessel and heat to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Experimental Workflow Diagram:
References
- 1. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Suzuki Coupling | Borates Today [borates.today]
- 11. researchgate.net [researchgate.net]
- 12. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 1-N-Boc-pyrrolidin-2-ylboronic acid and how to avoid them
Welcome to the technical support center for 1-N-Boc-pyrrolidin-2-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common side reactions include protodeboronation, homo-coupling of the boronic acid, and potential degradation or modification of the N-Boc protecting group under certain conditions. Each of these can lead to reduced yield of the desired product and complicate purification.
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes?
A2: Low yields can stem from several factors. Protodeboronation, where the boronic acid group is replaced by a hydrogen atom, is a frequent issue with alkylboronic acids.[1] Other potential causes include inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), or instability of the boronic acid itself.
Q3: Is the N-Boc protecting group stable under typical Suzuki-Miyaura coupling conditions?
A3: Generally, the N-Boc group is stable under the basic conditions used in most Suzuki-Miyaura reactions.[2] However, prolonged reaction times at high temperatures, or the use of very strong bases, could potentially lead to its cleavage. Some studies have reported Boc deprotection under basic conditions, particularly with certain substrates and reagents like Cs2CO3 and imidazole.[3]
Q4: I am observing a significant amount of a byproduct with a mass corresponding to pyrrolidine (after loss of the boronic acid and Boc group). What is happening?
A4: This observation strongly suggests that protodeboronation is occurring. This is a common decomposition pathway for boronic acids, especially under aqueous basic conditions, where a proton from the solvent replaces the boronic acid moiety.[1][4]
Q5: Can the stereochemical integrity of the C2 position of the pyrrolidine ring be compromised during the reaction?
A5: While Suzuki-Miyaura reactions often proceed with retention of stereochemistry, there is a potential for epimerization at the chiral center alpha to the boronic acid, especially with prolonged reaction times or harsh basic conditions. The choice of palladium catalyst and ligands can also influence the stereochemical outcome of the coupling reaction.[5][6]
Troubleshooting Guides
Issue 1: Low Yield of Coupled Product and Presence of Protodeboronated Byproduct
This is often the most significant challenge when working with this compound.
Troubleshooting Steps:
-
Optimize the Base: The choice and strength of the base are critical. Very strong bases can accelerate protodeboronation. Consider using milder bases.
-
Minimize Water Content: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote protodeboronation.[1] Use anhydrous solvents and carefully control the amount of water added.
-
Use Boronic Ester Derivatives: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to protodeboronation and is used in situ.[7]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of protodeboronation. Monitor the reaction progress closely by TLC or LC-MS.
Illustrative Data on Base Selection (General Trend for Alkylboronic Acids):
| Base | Relative Rate of Protodeboronation | Typical Yield of Coupled Product |
| CsOH | High | Low to Moderate |
| K₃PO₄ | Moderate | Moderate to High |
| K₂CO₃ | Low to Moderate | High |
| CsF | Low | High |
This table represents a general trend for alkylboronic acids and is intended for illustrative purposes. Optimal conditions should be determined experimentally.
Issue 2: Formation of Homo-coupled Byproduct
The formation of a dimer of the pyrrolidine moiety can occur, leading to a significant byproduct.
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can promote the homo-coupling of boronic acids.
-
Use a Pd(0) Catalyst: If using a Pd(II) precatalyst, ensure its efficient in situ reduction to the active Pd(0) species. Incomplete reduction can lead to side reactions.
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the halide partner to favor the cross-coupling reaction.
Issue 3: Potential N-Boc Deprotection
While less common, cleavage of the Boc group can occur under certain conditions.
Troubleshooting Steps:
-
Avoid Harsh Bases: If Boc deprotection is suspected, switch to a milder base such as K₂CO₃ or CsF.[8]
-
Moderate Reaction Temperature: Avoid excessively high temperatures (e.g., > 120 °C) for extended periods.
-
Alternative Protecting Groups: If Boc deprotection remains a persistent issue under the required reaction conditions, consider using a more robust protecting group.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is designed to minimize protodeboronation and other common side reactions.
Materials:
-
This compound
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand like SPhos)
-
Base (e.g., K₂CO₃ or CsF)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel, add the aryl or vinyl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (1-5 mol%) under a positive pressure of the inert gas.
-
Add the anhydrous solvent, followed by a minimal amount of degassed water (e.g., a 10:1 solvent to water ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. leapchem.com [leapchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: Control of Absolute Stereochemistry with an Achiral Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bases - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Boronic Acid Stability in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of boronic acids in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low or no yield in your Suzuki-Miyaura coupling? Significant byproduct formation? The stability of your boronic acid is a critical factor. This guide will help you diagnose and resolve common issues related to boronic acid decomposition.
Q1: My Suzuki-Miyaura reaction is failing or giving low yields. How do I determine if my boronic acid is degrading?
A1: The first step is to assess the purity and stability of your boronic acid. Degradation can occur during storage or under the reaction conditions.
Initial Checks:
-
Appearance: Check for any change in the physical appearance (color, texture) of the boronic acid compared to a fresh sample.
-
Solubility: Reduced solubility can be an indicator of polymerization or decomposition.
-
Analytical Characterization:
-
NMR Spectroscopy: Acquire a proton (¹H) and boron (¹¹B) NMR spectrum of your starting material. Look for the appearance of new signals or a decrease in the intensity of the characteristic boronic acid signals.
-
HPLC/UPLC-MS: Analyze the boronic acid by reverse-phase HPLC. The appearance of new peaks, particularly a peak corresponding to the protodeboronated arene, is a strong indicator of degradation.[1]
-
Q2: I'm observing a significant amount of a byproduct that corresponds to my starting arene without the boronic acid group. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation , a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond.[2] This is especially prevalent with electron-rich, heteroaromatic, and vinyl boronic acids.
Troubleshooting Protodeboronation:
| Strategy | Rationale | Key Considerations |
| Use a Milder Base | Strong bases in aqueous media can accelerate protodeboronation.[3] | Switch from strong bases like NaOH or KOH to milder inorganic bases like K₂CO₃, K₃PO₄, Cs₂CO₃, or KF. |
| Anhydrous Conditions | Water is the primary proton source for protodeboronation. | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. |
| Lower Reaction Temperature | Higher temperatures can increase the rate of protodeboronation.[3] | Run the reaction at the lowest effective temperature that still promotes the desired coupling. |
| Use a More Stable Boron Reagent | Boronic acid derivatives offer enhanced stability. | Consider using pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or diethanolamine (DEA) adducts.[4][5][6] |
| Optimize Catalyst System | A more active catalyst can increase the rate of the desired coupling, outcompeting protodeboronation.[3] | Use highly active catalyst systems with electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands). |
Q3: My main byproduct is a symmetrical biaryl derived from the coupling of two boronic acid molecules. What causes this and how can I minimize it?
A3: This side reaction is known as homocoupling . It is often promoted by the presence of oxygen and can be a significant issue, especially when using Pd(II) precatalysts which need to be reduced to the active Pd(0) in situ.[7][8]
Troubleshooting Homocoupling:
| Strategy | Rationale | Key Considerations |
| Degas Solvents Thoroughly | Oxygen in the reaction mixture can lead to oxidative homocoupling. | Degas solvents by sparging with an inert gas (N₂ or Ar) or by the freeze-pump-thaw method. |
| Maintain Inert Atmosphere | Prevent oxygen from entering the reaction vessel. | Run the reaction under a positive pressure of nitrogen or argon. |
| Use a Pd(0) Catalyst | Pd(II) precatalysts can be reduced by the boronic acid, leading to homocoupling. | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or an air-stable precatalyst that is readily reduced. |
| Add a Mild Reducing Agent | Can help to minimize the concentration of free Pd(II). | The addition of potassium formate has been shown to suppress homocoupling. |
Q4: I suspect my boronic acid is degrading via oxidation. What are the signs and solutions?
A4: Oxidative degradation of boronic acids can lead to the formation of phenols.[9][10] This can be an issue in the presence of air or oxidizing impurities in solvents.
Troubleshooting Oxidation:
| Strategy | Rationale | Key Considerations |
| Use High-Purity, Degassed Solvents | Ethereal solvents can contain peroxide impurities that oxidize boronic acids.[9] | Use freshly distilled or commercially available anhydrous, degassed solvents. |
| Maintain an Inert Atmosphere | Exclude atmospheric oxygen from the reaction. | As with homocoupling, maintain a nitrogen or argon atmosphere throughout the experiment. |
| Use Stabilized Boronic Acid Derivatives | Derivatives like MIDA boronates show enhanced stability towards oxidation.[6] | MIDA boronates are particularly robust and can be a good choice when oxidation is a concern. |
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common Suzuki coupling issues related to boronic acid instability.
Frequently Asked Questions (FAQs)
Q5: What is the general order of stability for common boronic acid derivatives?
A5: While stability is substrate-dependent, a generally accepted order from least to most stable is:
Boronic Acid < Pinacol Boronate Ester < Diethanolamine (DEA) Adduct < MIDA Boronate Ester
MIDA boronates are exceptionally stable, often indefinitely on the benchtop, and are compatible with silica gel chromatography.[4][6][11]
Q6: How do the reaction times and yields of boronic acids compare to their pinacol esters in Suzuki coupling?
A6: Boronic acids are generally more reactive and can lead to shorter reaction times. However, their instability can sometimes result in lower isolated yields due to decomposition. Pinacol esters are more stable, which can lead to cleaner reactions and potentially higher, more reproducible yields, albeit with longer reaction times.[12]
Table 1: Representative Data for the Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Iodoanisole [12]
| Reagent | Reaction Time (hours) | Yield (%) |
| Phenylboronic Acid | 1 | ~95 |
| Phenylboronic Acid Pinacol Ester | 4 | ~85 |
Q7: How stable are different types of boronic acids to storage?
A7: The stability of boronic acids varies significantly with their structure. Heterocyclic, vinyl, and cyclopropyl boronic acids are notoriously unstable.
Table 2: Benchtop Stability of Various Boronic Acids vs. MIDA Boronates [13][14]
| Boronic Acid Type | % Boronic Acid Remaining (15 days, air) | % MIDA Boronate Remaining (≥60 days, air) |
| 2-Thiopheneboronic acid | 70% | >95% |
| 2-Furanboronic acid | <5% | >95% |
| 2-Pyrroleboronic acid | <5% | >95% |
| Vinylboronic acid | <5% | >95% |
| Cyclopropylboronic acid | <5% | >95% |
Q8: At what pH is protodeboronation most rapid?
A8: The rate of protodeboronation is highly pH-dependent. For many heteroaromatic boronic acids, the rate is fastest around neutral pH. For simple arylboronic acids, the rate increases significantly under strongly basic conditions.
Table 3: Half-life (t₁/₂) of Protodeboronation for Various Boronic Acids at 70 °C [2]
| Boronic Acid | pH for Maximum Rate | t₁/₂ at Maximum Rate |
| 2-Pyridylboronic acid | ~7 | ~25-50 seconds |
| 5-Thiazolylboronic acid | ~7 | ~25-50 seconds |
| 3-Pyridylboronic acid | >12 | >1 week |
| 4-Pyridylboronic acid | >12 | >1 week |
| Phenylboronic acid | >13 | ~6.5 months (for some fluorinated derivatives)[15] |
Note: Data is for aqueous-organic mixtures and serves as a relative comparison.
Experimental Protocols
Protocol 1: Synthesis of a Diethanolamine (DEA) Adduct for Boronic Acid Stabilization
This protocol describes a simple and efficient method to stabilize a boronic acid as its DEA adduct, which is often a crystalline, air-stable solid.[5]
Workflow for DEA Adduct Formation
Caption: A simple workflow for the stabilization of boronic acids as diethanolamine adducts.
Materials:
-
Boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Dichloromethane (or other suitable solvent)
-
Round-bottom flask or vial with a stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a flask, dissolve the boronic acid in a minimal amount of dichloromethane.
-
Add diethanolamine (1.0 equivalent) dropwise while stirring at room temperature.
-
A precipitate will often form. Continue stirring the resulting slurry for 15-30 minutes.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting DEA adduct can be used directly in Suzuki coupling reactions, typically in protic solvents.
Protocol 2: Synthesis of an N-Methyliminodiacetic Acid (MIDA) Boronate
MIDA boronates offer exceptional stability. This protocol is based on a mild method using MIDA anhydride.[16][17]
Materials:
-
Boronic acid (1.0 equiv)
-
MIDA anhydride (1.0-1.2 equiv)
-
Dimethylformamide (DMF) or other suitable aprotic solvent
-
Reaction vessel with a stir bar and provision for heating
Procedure:
-
To a reaction vessel, add the boronic acid and MIDA anhydride.
-
Add the solvent (e.g., DMF).
-
Heat the mixture (e.g., 80 °C) with stirring for 2-18 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The MIDA boronate can often be isolated by precipitation upon the addition of an anti-solvent or by standard workup and purification by column chromatography.
Protocol 3: Monitoring Boronic Acid Stability and Suzuki Coupling Progress by HPLC
This protocol provides a general method for monitoring the consumption of starting materials and the formation of products and byproducts.[1][18][19]
Workflow for HPLC Monitoring
Caption: A standard workflow for monitoring a Suzuki coupling reaction by HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringes and syringe filters (0.22 or 0.45 µm)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase additives (e.g., formic acid, trifluoroacetic acid, or ammonium acetate)
Procedure:
-
Sample Preparation:
-
At desired time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the reaction and precipitates the catalyst.
-
Filter the quenched sample through a syringe filter to remove any particulates before injection.
-
-
HPLC Method:
-
Mobile Phase A: Water (often with 0.1% formic acid or TFA).
-
Mobile Phase B: Acetonitrile or Methanol (often with 0.1% formic acid or TFA).
-
Gradient: A typical starting point is a linear gradient from 5-95% B over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components of interest absorb (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the aryl halide, boronic acid, coupled product, and any major byproducts (e.g., protodeboronated arene, homocoupled product) by comparing retention times with authentic standards.
-
Quantify the relative amounts of each component by integrating the peak areas. This allows for the determination of reaction conversion and yield over time.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronates [sigmaaldrich.com]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Collection - A Mild Method for Making MIDA Boronates - Organic Letters - Figshare [figshare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Enantioselectivity in Asymmetric Synthesis with 1-N-Boc-pyrrolidin-2-ylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-N-Boc-pyrrolidin-2-ylboronic acid in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in asymmetric synthesis?
A1: this compound is a chiral organoboron compound. The pyrrolidine ring provides a chiral scaffold, while the boronic acid functional group can participate in various reactions. Its primary applications in asymmetric synthesis include serving as a chiral ligand or catalyst in reactions like asymmetric conjugate additions and aldol reactions to control the stereochemical outcome.
Q2: How does the Boc protecting group on the nitrogen atom influence the reactivity and selectivity of the molecule?
A2: The tert-butoxycarbonyl (Boc) protecting group serves two main purposes. Firstly, it prevents the nitrogen atom from undergoing undesired side reactions. Secondly, its steric bulk can influence the chiral environment around the boronic acid, which can be crucial for achieving high enantioselectivity in catalyzed reactions. The Boc group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen if required.
Q3: What are the key factors that influence enantioselectivity when using this compound or its derivatives?
A3: Several factors can significantly impact the enantiomeric excess (ee) of your reaction. These include:
-
Temperature: Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1]
-
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and, consequently, the stereochemical outcome.[1]
-
Catalyst Loading: The concentration of the catalyst can influence reaction rates and, in some cases, selectivity.
-
Additives: The presence of co-catalysts, acids, or bases can modify the active catalytic species and enhance enantioselectivity.
-
Substrate Structure: The steric and electronic properties of your starting materials will play a significant role in the stereochemical course of the reaction.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments.
Issue 1: Low Enantioselectivity (Low ee%)
| Possible Cause | Troubleshooting Steps & Optimization |
| Suboptimal Temperature | The reaction temperature is a critical parameter. Often, lower temperatures favor higher enantioselectivity. Solution: Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal condition for your specific transformation.[1] |
| Incorrect Solvent Choice | The solvent can significantly influence the transition state geometry and stability. Solution: Experiment with a variety of solvents with different polarities and coordinating properties (e.g., toluene, THF, dichloromethane, hexane). Non-polar solvents like toluene sometimes afford better selectivity.[1] |
| Presence of Water or Impurities | Trace amounts of water or other impurities can react with the boronic acid or interfere with the catalytic cycle, leading to a decrease in enantioselectivity. Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and freshly purified reagents. |
| Inappropriate Catalyst Loading | The catalyst concentration may not be optimal for achieving high stereocontrol. Solution: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to determine the ideal concentration for your reaction. |
| Unfavorable Substrate Conformation | The inherent structure of the substrate may disfavor the desired stereochemical pathway. Solution: While more challenging to address, consider minor modifications to the substrate structure, if possible, to favor a more organized transition state. |
Issue 2: Poor Yield or Slow Reaction Rate
| Possible Cause | Troubleshooting Steps & Optimization |
| Low Reaction Temperature | While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction rate. Solution: Find a balance between enantioselectivity and reaction time by systematically increasing the temperature from a low starting point. |
| Catalyst Deactivation | The catalyst may be degrading under the reaction conditions or being poisoned by impurities. Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture. Use purified reagents and solvents. |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to effectively drive the reaction forward. Solution: Gradually increase the catalyst loading and monitor the effect on the reaction rate. |
| Poor Solubility of Reagents | One or more components of the reaction mixture may not be fully dissolved, limiting their availability for reaction. Solution: Choose a solvent system in which all reactants and the catalyst are soluble at the desired reaction temperature. |
Data Presentation: Performance of Pyrrolidine-Based Catalysts
Table 1: Performance of Boc-Protected Pyrrolidine Catalysts in the Asymmetric Aldol Reaction [2]
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 98 |
Table 2: Performance of Boc-Protected Pyrrolidine Catalysts in the Asymmetric Michael Addition [2]
| Catalyst | Nitroalkene | Ketone | Solvent | Additive | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-Pyrrolidine-thiourea | β-Nitrostyrene | Cyclohexanone | Toluene | n-Butyric acid | 24 | 92 | 98:2 | 96 |
| (S)-Pyrrolidine-sulfonamide | β-Nitrostyrene | Cyclohexanone | Toluene | - | 72 | 85 | 90:10 | 91 |
Table 3: Performance of Boc-Protected Pyrrolidine Catalysts in the Asymmetric Mannich Reaction [2]
| Catalyst | Aldehyde | Imine | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Boc-L-Prolinol | 4-Anisaldehyde | N-Boc-imine | Dioxane | RT | 24 | 90 | 95:5 | 99 |
| Boc-D-Prolinamide | Benzaldehyde | N-PMP-imine | Toluene | 0 | 48 | 88 | 85:15 | 92 |
Experimental Protocols
General Protocol for a Catalytic Asymmetric Michael Addition
This protocol is a general guideline and may require optimization for your specific substrates and catalyst system.
Materials:
-
(S)-Pyrrolidine-thiourea catalyst derived from 1-N-Boc-pyrrolidin-2-yl-amine (20 mol%)
-
Nitroalkene (1.0 equiv)
-
Cyclohexanone (10.0 equiv)
-
n-Butyric acid (10 mol%)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the (S)-pyrrolidine-thiourea catalyst (0.05 mmol, 20 mol%) and n-butyric acid (0.025 mmol, 10 mol%).[2]
-
Add anhydrous toluene (1.0 mL) and stir the solution.[2]
-
Add cyclohexanone (2.5 mmol, 10.0 equiv) to the stirred solution.[2]
-
Add the nitroalkene (0.25 mmol, 1.0 equiv) to the reaction mixture.[2]
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: A step-by-step guide to troubleshooting low enantioselectivity.
Experimental Workflow for Asymmetric Michael Addition
Caption: General experimental workflow for a catalytic asymmetric Michael addition.
References
Technical Support Center: Reactions with 1-N-Boc-pyrrolidin-2-ylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-N-Boc-pyrrolidin-2-ylboronic acid, particularly focusing on the challenges encountered during reaction scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound, with a focus on Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Suzuki-Miyaura coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the degradation of the palladium catalyst and homocoupling of the boronic acid.[1]
-
Reagent Quality:
-
Boronic Acid: this compound can be susceptible to degradation. It is advisable to use fresh or properly stored material. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) if stability is a concern.
-
Aryl Halide: Verify the purity of your aryl halide.
-
Solvent and Base: Ensure solvents are anhydrous and properly degassed. The base should be of high purity and finely powdered for solid bases.
-
Troubleshooting Steps:
-
Catalyst System:
-
Palladium Source: The activity of the palladium catalyst is crucial. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Ligand: The choice of phosphine ligand is critical. For challenging couplings, consider using bulky, electron-rich phosphine ligands like those from the Buchwald or Fu groups.
-
-
Reaction Conditions:
-
Base: The base plays a key role in the transmetalation step. The strength and type of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base is often solvent-dependent.
-
Solvent: A variety of solvents can be used, often in biphasic mixtures with water (e.g., dioxane/water, toluene/water). The solubility of all reactants is important for reaction efficiency.
-
Temperature: Increasing the reaction temperature can sometimes improve yields, but may also lead to increased side products.
-
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. It can be a significant side reaction, especially with electron-rich heteroaryl boronic acids. To mitigate this, consider using milder bases (e.g., KF), anhydrous conditions, or protecting the boronic acid as a boronate ester.
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are key to preventing this.
-
Issue 2: Difficulty in Reaction Scale-Up
Question: I have a successful lab-scale procedure for a Suzuki-Miyaura coupling with this compound, but I am facing challenges when scaling up the reaction. What are the common scale-up issues?
Answer: Scaling up reactions from the lab bench to a pilot plant or manufacturing scale introduces new challenges that can affect yield, purity, and safety.
Common Scale-Up Challenges:
-
Mass and Heat Transfer:
-
Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and lower yields. The type of impeller and stirring speed need to be optimized for the larger scale.
-
Heat Transfer: Exothermic events that are easily managed in a lab flask can become hazardous on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Careful monitoring of the internal temperature and controlled addition of reagents are crucial.
-
-
Reagent Addition and Stoichiometry:
-
The order and rate of reagent addition can become more critical at a larger scale.
-
Slight variations in stoichiometry that are negligible at the lab scale can have a significant impact on the final product purity and yield in a large-scale reaction.
-
-
Work-up and Purification:
-
Extractions: Phase separations that are straightforward in a separatory funnel can be more complex and time-consuming in large reactors. Emulsion formation can also be a greater issue.
-
Purification: Chromatography, which is common in the lab, is often not feasible for large quantities. Crystallization, distillation, or extraction are the preferred methods for purification at scale, and these may require significant process development.
-
-
Safety Considerations:
-
The handling of large quantities of flammable solvents and pyrophoric reagents (if used) requires stringent safety protocols.
-
The potential for runaway reactions must be carefully assessed.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound, and how should it be stored?
A1: Commercially available this compound typically has a purity of 95% or higher. It is recommended to store it in an inert atmosphere, in a freezer at temperatures under -20°C.
Q2: Can I use this compound in other reactions besides Suzuki-Miyaura couplings?
A2: Yes, while it is a key building block in Suzuki-Miyaura cross-coupling reactions for creating C-C bonds, it can also be used in other reactions such as Chan-Lam couplings for C-N bond formation and other cross-coupling and condensation reactions where a boronic acid is a suitable reaction partner.
Q3: Are there more stable alternatives to this compound for large-scale reactions?
A3: Yes, for large-scale synthesis where stability and handling are major concerns, converting the boronic acid to a more stable derivative like a pinacol boronate ester or a trifluoroborate salt is a common strategy. These derivatives often exhibit improved stability towards protodeboronation and can be easier to handle and purify. A thesis on the synthesis of the pinacol ester of N-Boc pyrrolidine reported successful gram-scale synthesis without the need for chromatography.[2]
Q4: What are some "green" or more sustainable approaches for scaling up Suzuki-Miyaura reactions with this compound?
A4: To improve the sustainability of large-scale Suzuki-Miyaura reactions, consider using water as a solvent with the aid of surfactants, which can facilitate the reaction in a micellar environment. Additionally, catalyst recycling is a key area of green chemistry, with research into developing robust, heterogeneous catalysts that can be easily recovered and reused.[3]
Quantitative Data
| Parameter | Lab Scale (e.g., 1 g) | Pilot/Industrial Scale (e.g., 1 kg) | Rationale for Change and Potential Challenges |
| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | Catalyst cost is a major driver at scale. Lowering catalyst loading is economically crucial but may require longer reaction times or more efficient catalyst systems. |
| Reaction Time | 1-12 hours | 8-24 hours | Slower reagent addition rates and less efficient heat and mass transfer can lead to longer reaction times. |
| Solvent Volume | High dilution (e.g., 0.1 M) | Higher concentration (e.g., 0.5-1 M) | To improve reactor throughput and reduce solvent waste, reactions are often run at higher concentrations. This can affect solubility and viscosity. |
| Yield | 80-95% | 70-85% | Yields often decrease on scale-up due to less ideal mixing, temperature control, and more complex work-up procedures. |
| Purity | >98% (after chromatography) | 95-98% (after crystallization) | The use of non-chromatographic purification methods may result in slightly lower purity of the isolated product. |
| Temperature Control | ± 1 °C | ± 5-10 °C | Maintaining precise temperature control is more challenging in large reactors, which can impact side reaction profiles. |
Experimental Protocols
Representative Gram-Scale Suzuki-Miyaura Coupling Protocol
This protocol is a general representation and should be optimized for the specific aryl halide being used.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
-
Again, evacuate and backfill the flask with nitrogen three times.
-
To the solid mixture, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of ~0.2 M with respect to the aryl bromide).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
References
Validation & Comparative
Comparative Analysis of 1-N-Boc-pyrrolidin-2-ylboronic Acid and Analogs via ¹H and ¹³C NMR Spectroscopy
For Immediate Release
A detailed comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 1-N-Boc-pyrrolidin-2-ylboronic acid and its analogs is presented, offering a valuable resource for researchers in drug discovery and organic synthesis. This guide provides a comprehensive look at the ¹H and ¹³C NMR data for the pinanediol ester of (R)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylboronic acid and a comparative analysis with N-Boc-L-proline, a structurally similar compound where the boronic acid moiety is replaced by a carboxylic acid.
The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved pharmaceuticals. The introduction of a boronic acid group at the 2-position of the N-Boc-protected pyrrolidine creates a versatile building block for the synthesis of targeted therapeutics, particularly enzyme inhibitors. Understanding the precise spectral characteristics of this and related molecules is crucial for their synthesis, characterization, and application in medicinal chemistry.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the pinanediol ester of (R)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylboronic acid and N-Boc-L-proline. The data for the pinanediol ester is sourced from the supplementary information of a study on novel PET tracers for cancer imaging.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Designation | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (R)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylboronic acid, pinanediol ester (in CDCl₃) | Hα (pyrrolidine) | 3.78 – 3.59 | m | - |
| Hδ (pyrrolidine) | 3.48 – 3.21 | m | - | |
| Hβ, Hγ (pyrrolidine) | 1.94 – 1.64 | m | - | |
| Boc (t-butyl) | 1.45 | s | - | |
| Pinanediol CH | 4.24 | d | 10.1 | |
| Pinanediol CH | 3.97 | d | - | |
| Pinanediol CH₂, CH | 2.08 - 1.23 | m | - | |
| Pinanediol CH₃ | 0.83 | s | - | |
| N-Boc-L-proline (in CDCl₃) | Hα (pyrrolidine) | 4.35 - 4.20 | m | - |
| Hδ (pyrrolidine) | 3.55 - 3.35 | m | - | |
| Hβ, Hγ (pyrrolidine) | 2.30 - 1.80 | m | - | |
| Boc (t-butyl) | 1.48 | s | - | |
| COOH | ~9.5 | br s | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Designation | Chemical Shift (ppm) |
| (R)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylboronic acid, pinanediol ester (in CDCl₃) | C=O (Boc) | 154.7 |
| C (quaternary, Boc) | 78.8 | |
| Cα (pyrrolidine) | ~59.1 (br) | |
| Cδ (pyrrolidine) | 46.3 | |
| Cβ (pyrrolidine) | 29.7 | |
| Cγ (pyrrolidine) | 23.3 | |
| CH₃ (Boc) | 28.6 | |
| C (quaternary, pinane) | 83.0 | |
| CH (pinane) | - | |
| CH₂ (pinane) | - | |
| CH₃ (pinane) | 28.3, 24.8, 24.7 | |
| N-Boc-L-proline (in CDCl₃) | C=O (Boc) | 154.0 |
| C (quaternary, Boc) | 80.1 | |
| Cα (pyrrolidine) | 58.9 | |
| Cδ (pyrrolidine) | 46.4 | |
| Cβ (pyrrolidine) | 29.5 | |
| Cγ (pyrrolidine) | 24.1 | |
| CH₃ (Boc) | 28.4 | |
| COOH | 178.9 |
Experimental Protocols
General NMR Sample Preparation:
For ¹H and ¹³C NMR analysis, a sample of the compound (typically 5-25 mg for ¹H and 50-100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing. For quantitative NMR (qNMR), a certified internal standard with non-overlapping signals is accurately weighed and added to the sample.[1]
NMR Data Acquisition for Boronic Acids:
Acquiring high-quality NMR spectra for boronic acids can be challenging due to their tendency to form boroxines (anhydrides) and other oligomeric species, which can lead to broad signals. To overcome this, samples can be prepared in deuterated methanol (CD₃OD) or water (D₂O) to break up these oligomers. For quantitative analysis, a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) and a sufficient number of scans are crucial to ensure accurate integration.[2]
Synthesis Workflow
The synthesis of this compound pinanediol ester typically involves the protection of L-proline, followed by conversion to the corresponding boronic acid derivative and subsequent esterification with a chiral diol like pinanediol. This process is a key step in the preparation of various boronic acid-based compounds for biomedical applications.
Caption: Synthetic pathway for this compound pinanediol ester.
Signaling Pathway Visualization
The utility of boronic acids in chemical biology often stems from their ability to reversibly bind to diols, a key feature in many biological molecules like sugars. This interaction forms the basis of various sensors and therapeutic agents. The equilibrium between the free boronic acid and the diol-bound boronate ester is a critical aspect of their mechanism of action.
Caption: Equilibrium of boronic acid with a diol to form a boronate ester.
References
A Researcher's Guide to Determining Enantiomeric Excess in Chiral Pyrrolidine Derivatives
The accurate determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and drug development, particularly for chiral molecules like pyrrolidine derivatives, which are prevalent scaffolds in pharmaceuticals.[1][2] This guide provides a comparative overview of the most common analytical techniques used to determine the enantiomeric purity of chiral pyrrolidine derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
The choice of analytical technique for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most widely used methods.
| Method | Principle | Typical Sample Type | Throughput | Quantitative Accuracy | Key Advantages | Key Limitations |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[3] | Non-volatile, UV-active compounds | Medium | High | High resolution, broad applicability, reliable and robust.[4][5] | Method development can be time-consuming, expensive chiral columns.[4] |
| Chiral HPLC (Indirect) | Derivatization of enantiomers with a chiral agent to form diastereomers, separated on an achiral column.[3] | Compounds with reactive functional groups (e.g., amines, acids). | Low | High | Uses standard achiral columns, can enhance detection.[6][7] | Derivatization adds an extra step, potential for kinetic resolution errors.[7] |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase or as diastereomeric derivatives on an achiral column.[6][8] | Volatile and thermally stable compounds.[5] | High | High | High resolution for volatile compounds, fast analysis times. | Limited to volatile and thermally stable analytes, may require derivatization.[5] |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift non-equivalence between enantiomers.[9][10][11] | Soluble compounds in sufficient concentration. | Low-Medium | Medium-High | Provides structural information, non-destructive, no separation needed. | Lower sensitivity compared to chromatography, may require specialized reagents.[12] |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules.[7][13] | Chiral compounds with a chromophore near the chiral center. | High | Medium | Very fast, requires small sample amounts, suitable for high-throughput screening.[14] | Indirect method requiring calibration, potential for lower accuracy.[12] |
Experimental Workflows and Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[4][5] It can be performed directly, using a chiral stationary phase (CSP), or indirectly, by forming diastereomers that can be separated on a standard achiral column.[3]
Caption: Workflow for direct chiral HPLC analysis.
-
Instrumentation: HPLC system equipped with a UV detector.[4]
-
Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.[4]
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA), typically starting at a 90:10 (v/v) ratio. This can be optimized for baseline separation.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: UV at 210 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Prepare a stock solution of the chiral pyrrolidine derivative in the mobile phase at a concentration of approximately 1 mg/mL.[4]
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[5]
Chiral Gas Chromatography (GC)
For volatile and thermally stable pyrrolidine derivatives, chiral GC offers excellent resolution and short analysis times.[5] Derivatization is often employed to improve volatility and chromatographic performance.[6]
Caption: Workflow for chiral GC analysis with derivatization.
-
Derivatization: React the pyrrolidine derivative with a suitable chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[15]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6]
-
Column: Chiral stationary phase capillary column (e.g., β-cyclodextrin).[6]
-
Carrier Gas: Helium or Hydrogen.[6]
-
Injection Mode: Split.[6]
-
Temperature Program: An optimized temperature ramp is crucial to ensure the separation of the diastereomeric derivatives.[6]
-
Data Analysis: Similar to HPLC, calculate the enantiomeric excess from the integrated peak areas of the two diastereomers.[6]
Alternative Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation.[11] This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.[9][10][16]
Caption: Logical flow for ee determination by NMR.
-
Principle: The addition of a chiral auxiliary to a solution of the chiral analyte leads to the formation of transient diastereomeric complexes.[11] These complexes have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals.[9] For certain pyrrolidine derivatives, ¹⁹F NMR of Mosher's amide derivatives can be particularly effective.[15]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a high-throughput technique that measures the differential absorption of circularly polarized light.[7][13] While not always a primary method for precise quantification, it can be very effective for rapid screening.[14]
-
Principle: Enantiomers have mirror-image CD spectra.[13] The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess of the sample.[13] By creating a calibration curve with samples of known ee, the enantiomeric purity of unknown samples can be determined quickly.[13][14] For some amines, derivatization may be necessary to introduce a suitable chromophore.[14]
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Navigating the Analysis of 1-N-Boc-pyrrolidin-2-ylboronic Acid: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of building blocks like 1-N-Boc-pyrrolidin-2-ylboronic acid is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches and alternative analytical methods for this compound, supported by detailed experimental protocols and data interpretation to facilitate informed decisions in your analytical workflow.
This compound, a valuable chiral building block in organic synthesis, presents unique challenges in its analysis due to the presence of a labile tert-butoxycarbonyl (Boc) protecting group and a reactive boronic acid moiety. Mass spectrometry stands out as a powerful tool for its structural confirmation and impurity profiling. This guide delves into the nuances of its mass spectrometric behavior and compares it with other widely used analytical techniques.
Mass Spectrometry Analysis: Unveiling the Molecular Identity
Mass spectrometry is instrumental in determining the molecular weight and elucidating the fragmentation pathways of this compound. The choice of ionization technique significantly influences the resulting mass spectrum.
Table 1: Comparison of Ionization Techniques for this compound Analysis
| Ionization Technique | Typical Observations | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Formation of protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. Adducts with solvents may also be observed. | Soft ionization, suitable for coupling with liquid chromatography (LC-MS), good for polar compounds. | Can be complicated by adduct formation and in-source reactions. Boronic acids can form trimetric anhydrides (boroxines) which complicate spectra. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Often forms adducts with the matrix. Can produce singly charged molecular ions. | High sensitivity, tolerant of some salts, suitable for complex mixtures. | Requires a suitable matrix; derivatization can simplify spectra. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization (e.g., silylation) to increase volatility. Provides detailed fragmentation patterns. | Excellent chromatographic separation, reproducible fragmentation for structural analysis. | Requires derivatization, not suitable for thermally labile compounds. The Boc group can be thermally degraded. |
Predicted Fragmentation Pattern of this compound
Understanding the fragmentation pattern is key to structural confirmation. Based on the known behavior of Boc-protected amines and cyclic structures, a plausible fragmentation pathway for this compound (Molecular Weight: 215.06 g/mol ) in ESI-MS/MS is proposed.
Table 2: Predicted Major Fragment Ions of this compound in Positive Ion ESI-MS/MS
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity | Neutral Loss |
| 216.1 | [M+H]⁺ (Protonated molecule) | - |
| 160.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene |
| 116.1 | [M+H - C₅H₉O₂]⁺ | Loss of the Boc group |
| 70.1 | [C₄H₈N]⁺ (Pyrrolidinium ion) | Loss of Boc group and B(OH)₂ |
The fragmentation is anticipated to be initiated by the characteristic loss of isobutylene (56 Da) from the Boc group, a common pathway for tert-butyl carbamates. Subsequent loss of the entire Boc group (101 Da) is also expected. Further fragmentation of the pyrrolidine ring can also occur.
A Comparative Analysis of 1-N-Boc-pyrrolidin-2-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of complex molecules. Boronic acids are a cornerstone of modern synthetic chemistry, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative overview of 1-N-Boc-pyrrolidin-2-ylboronic acid against other commonly employed boronic acids, namely phenylboronic acid and 2-pyridylboronic acid, with a focus on their performance in Suzuki-Miyaura reactions.
This compound is a versatile, chiral building block that introduces a saturated nitrogen heterocycle, a common motif in many biologically active compounds. Its Boc-protecting group offers stability and allows for subsequent functionalization. However, its performance in cross-coupling reactions, particularly concerning C(sp³)-C(sp²) bond formation, can present challenges compared to the more conventional C(sp²)-C(sp²) couplings of aryl boronic acids.
Performance in Suzuki-Miyaura Cross-Coupling
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Racemic N-Boc-pyrrolidine trifluoroborate | 4-Bromotoluene | cataCXium A Pd G3 (5 mol%) | Cs₂CO₃ | - | - | 12 | [1] |
| Racemic N-Boc-pyrrolidine trifluoroborate | 4-Bromo-N,N-dimethylaniline | cataCXium A Pd G3 (5 mol%) | Cs₂CO₃ | - | - | 1 | [1] |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | Water | 70 | >95 | [2] |
| Phenylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Water | 80 | 98 | [3] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 74 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling of the discussed boronic acids.
General Procedure for Suzuki-Miyaura Coupling of Racemic N-Boc-pyrrolidine Trifluoroborate[1]
In a reaction vessel, racemic N-Boc-pyrrolidine trifluoroborate, the aryl bromide (1.0 equiv.), cataCXium A Pd G3 (5 mol%), and cesium carbonate (Cs₂CO₃) are combined. The reaction is carried out in a suitable solvent and stirred at the appropriate temperature until completion. The reaction mixture is then worked up by standard procedures, and the product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of Phenylboronic Acid[2][3]
To a mixture of the aryl halide (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd-bpydc-Nd or Pd/Fe₃O₄/Charcoal) in a suitable solvent (often aqueous), a base such as potassium carbonate (K₂CO₃) is added. The reaction mixture is heated with stirring for a specified time. After completion, the mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridylboronate[4]
An oven-dried resealable Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃), a suitable ligand, the 2-pyridylboronate derivative (1.5 equiv.), and potassium fluoride (KF, 3.0 equiv.). The tube is evacuated and backfilled with an inert gas. Anhydrous and degassed solvent (e.g., dioxane) is added, followed by the aryl halide (1.0 equiv.). The sealed vessel is heated until the starting material is consumed. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
Mechanistic Overview & Experimental Workflow
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general workflow for setting up such a reaction is also a critical aspect for ensuring reproducibility and success.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
The Trifluoroborate Paradox: A Comparative Guide to 1-N-Boc-pyrrolidin-2-ylboronic Acid and Its Trifluoroborate Salt in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for synthetic efficiency and success. While potassium organotrifluoroborates are widely lauded as superior alternatives to boronic acids in cross-coupling reactions due to their enhanced stability, the case of 1-N-Boc-pyrrolidin-2-ylboronic acid presents a compelling and instructive exception. This guide provides an objective, data-driven comparison of these two important building blocks, highlighting a surprising reversal of expected reactivity in Suzuki-Miyaura cross-coupling.
Executive Summary: When Stability Does Not Translate to Reactivity
Potassium organotrifluoroborates are generally favored for their remarkable stability to air and moisture, which simplifies storage and handling. This stability arises from the tetracoordinate boron center, which protects the C-B bond from common degradation pathways like protodeboronation that can diminish the efficacy of boronic acids. Consequently, trifluoroborates often lead to more reproducible and higher-yielding cross-coupling reactions.
However, for the N-Boc-protected pyrrolidine system, a key chiral scaffold in medicinal chemistry, the trifluoroborate salt proves to be a surprisingly inefficient coupling partner. Experimental data indicates that potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate delivers very low yields in Suzuki-Miyaura reactions, a critical finding for chemists designing synthetic routes involving this moiety. This guide presents the available data, outlines relevant experimental protocols, and explores the implications of this "trifluoroborate paradox."
Data Presentation: A Head-to-Head Performance in Suzuki-Miyaura Coupling
The following table summarizes the key performance differences between this compound and its trifluoroborate salt. The stark contrast in reported yields for the trifluoroborate is a central finding.
Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Feature | Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate | This compound |
| Typical Yield | Very low (1-12%)[1] | Generally utilized as a versatile building block in Suzuki-Miyaura reactions, implying successful, though not always quantitatively reported, couplings.[2] |
| Stability | High; typically a crystalline, air- and moisture-stable solid. | Susceptible to degradation, particularly protodeboronation under basic reaction conditions. |
| Handling | Straightforward due to its stability and solid nature. | Requires careful handling and storage to minimize decomposition. |
| Stoichiometry | Can often be used in near-stoichiometric amounts. | An excess is frequently required to compensate for potential degradation. |
Experimental Protocols
Detailed methodologies for the synthesis of the boronic acid precursor, the trifluoroborate salt, and a representative Suzuki-Miyaura coupling are provided below.
Synthesis of this compound pinacol ester
The lithiation-borylation of N-Boc-pyrrolidine is an effective route to the pinacol ester, a stable precursor to the boronic acid.
Materials:
-
N-Boc-pyrrolidine
-
s-BuLi (sec-Butyllithium)
-
(-)-Sparteine
-
2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl
-
Anhydrous MgSO₄
Procedure:
-
A solution of (-)-sparteine (1.2 equiv.) in anhydrous Et₂O is cooled to -78 °C, and s-BuLi (1.1 equiv.) is added dropwise.
-
The solution is stirred for 30 minutes at -78 °C.
-
N-Boc-pyrrolidine (1.0 equiv.) is added dropwise, and the mixture is stirred for 3 hours at -78 °C.
-
i-PrOBPin (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with Et₂O.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification by flash column chromatography yields this compound pinacol ester.
Synthesis of Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate
This general procedure can be adapted for the synthesis of the trifluoroborate salt, though challenges have been noted for this specific substrate.
Materials:
-
This compound pinacol ester
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
This compound pinacol ester is dissolved in MeOH.
-
A saturated aqueous solution of KHF₂ (4.0 equiv.) is added.
-
The mixture is stirred at room temperature for 4 hours.
-
Methanol is removed under reduced pressure.
-
The aqueous residue is extracted with Et₂O.
-
The aqueous layer is cooled to 0 °C to induce precipitation.
-
The solid product is isolated by filtration, washed with cold water and Et₂O, and dried under vacuum.
Suzuki-Miyaura Cross-Coupling Protocol (Low-Yielding for Trifluoroborate)
This protocol highlights the reported low efficiency of the trifluoroborate salt in this key transformation.
Materials:
-
Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate
-
Aryl bromide (e.g., 4-bromotoluene)
-
cataCXium A Pd G3 (5 mol%)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene and Water
Procedure:
-
Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate (1.5 equiv.), the aryl bromide (1.0 equiv.), cataCXium A Pd G3 (5 mol%), and Cs₂CO₃ (3.0 equiv.) are combined in a reaction vessel.
-
The vessel is placed under an inert atmosphere (e.g., argon).
-
Degassed toluene and water (e.g., 10:1 v/v) are added.
-
The mixture is heated (e.g., at 100 °C) for 24 hours.
-
After cooling, the reaction is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
The crude product is purified by flash column chromatography.
-
Expected Yield: 1-12%[1]
Visualizing the Chemistry
Caption: General advantages of potassium trifluoroborates over boronic acids.
Caption: Synthetic pathway from N-Boc-pyrrolidine to the boronic acid and trifluoroborate.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The case of this compound and its trifluoroborate derivative serves as a critical reminder that general trends in chemical reactivity must be confirmed by empirical data for specific substrates. While the enhanced stability and ease of handling of the trifluoroborate salt are undeniable advantages in principle, its poor performance in the Suzuki-Miyaura coupling makes it an unsuitable choice for this particular application.
For synthetic chemists aiming to incorporate the 1-N-Boc-pyrrolidin-2-yl moiety via Suzuki-Miyaura cross-coupling, the boronic acid (or its pinacol ester precursor) is the recommended reagent despite its potential instability. The development of optimized reaction conditions that mitigate the decomposition of the boronic acid while promoting efficient coupling would be a valuable contribution to the field. This surprising outcome highlights the nuanced interplay of stability and reactivity, providing valuable insight for the strategic design of complex synthetic routes in drug discovery and development.
References
A Comparative Guide to Palladium Catalysts in Suzuki Reactions for Researchers
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, pivotal for the formation of carbon-carbon bonds in the development of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of this reaction is critically dependent on the choice of the palladium catalyst. This guide provides a comprehensive comparison of the performance of various palladium catalyst systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The selection of a palladium catalyst and its associated ligand is crucial for achieving high yields, turnover numbers (TONs), and turnover frequencies (TOFs), especially when dealing with challenging substrates such as sterically hindered or electron-rich aryl chlorides. Below is a comparative summary of commonly employed palladium catalyst systems in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.
Coupling of Aryl Chlorides
Aryl chlorides are often preferred substrates in industrial applications due to their lower cost and wider availability compared to bromides and iodides. However, their lower reactivity necessitates the use of highly active catalyst systems.
| Catalyst System | Aryl Chloride Substrate | Arylboronic Acid Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Key Features |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/t-AmOH | 100-110 | 2-8 | >90 | - | Highly active for sterically hindered and electron-rich aryl chlorides.[1][2] |
| Pd(PPh₃)₄ | 4-Chlorobenzaldehyde | Phenylboronic acid | Na₂CO₃ | DME/H₂O | 65 | - | Moderate | - | Traditional, readily available catalyst; moderate activity for activated aryl chlorides.[3] |
| PEPPSI-IPr | 7-Chloro-2-naphthol | Generic arylboronic acid | K₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-100 | 6-18 | >85 | - | N-Heterocyclic Carbene (NHC) ligand provides high thermal stability and activity.[1] |
| XPhos Pd G3 | Electron-rich/hindered aryl chlorides | Unstable boronic acids | K₃PO₄ | Dioxane/H₂O | rt - 40 | 0.5 | High | - | Buchwald precatalyst, effective for challenging substrates under mild conditions. |
| Palladacycles (e.g., 24) | 4-Nitrochlorobenzene | Phenylboronic acid | - | - | - | - | 97 | - | Stable precatalysts offering high yields for activated aryl chlorides.[4] |
Coupling of Aryl Bromides
Aryl bromides are more reactive than aryl chlorides and can be coupled effectively with a broader range of palladium catalysts.
| Catalyst System | Aryl Bromide Substrate | Arylboronic Acid Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TOF (h⁻¹) | Key Features |
| PdCl₂(PPh₃)₂ | Various aryl bromides | Phenylboronic acid | K₂CO₃ | PEG | 60 | - | High | - | Effective in green solvent (PEG).[5] |
| Pd(OAc)₂ (ligand-free) | 4-Nitrobromobenzene | Phenylboronic acid | K₃PO₄·7H₂O | Toluene | 75 | 0.08 | 99 | 1188 | High turnover frequency under mild, aerobic conditions.[6][7] |
| Pd/H-MOR | 4-Bromoanisole | Phenylboronic acid | - | - | - | - | >95 | - | Heterogeneous catalyst with high yields and potential for recyclability.[8] |
| [N,O] Ligated Pd(II) | 4-Bromoacetophenone | Phenylboronic acid | - | MeOH/H₂O | rt | 1 | 85 (conversion) | - | Effective at low temperatures.[9][10] |
Note: The data presented are compiled from various sources and should be used as a qualitative guide. Reaction conditions and yields can vary significantly with the specific substrates and ancillary reagents used. Optimization is often necessary for each specific transformation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful Suzuki-Miyaura cross-coupling reactions. Below are representative procedures for commonly used palladium catalyst systems.
Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄
This protocol is suitable for the coupling of aryl bromides or iodides with arylboronic acids using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., a mixture of dimethoxyethane (DME) and water, or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually overnight).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11][12]
Protocol 2: General Procedure for Suzuki Coupling using a Pd(OAc)₂ / Phosphine Ligand System
This protocol is adaptable for various palladium(II) sources in combination with specialized phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), and is particularly effective for challenging aryl chlorides.
-
Reaction Setup: In a dry flask, combine the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Catalyst and Ligand Addition: Add the palladium source, such as Pd(OAc)₂ (1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or a mixture of dioxane and water).
-
Reaction: Heat the mixture to the target temperature (typically 100-110 °C) and stir.
-
Monitoring and Workup: Follow the same procedures for monitoring and workup as described in Protocol 1.[1][13]
Visualizing the Suzuki-Miyaura Coupling
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium center alternating between the Pd(0) and Pd(II) oxidation states.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Navigating the Synthesis of 1-N-Boc-pyrrolidin-2-ylboronic Acid: A Comparative Guide to Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of key building blocks is a critical cornerstone of innovation. 1-N-Boc-pyrrolidin-2-ylboronic acid and its esters are valuable reagents in medicinal chemistry, serving as crucial components in the synthesis of various therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering insights into their respective methodologies, efficiencies, and stereochemical outcomes.
The principal and most established method for the asymmetric synthesis of this compound derivatives is the asymmetric deprotonation (lithiation) of N-Boc-pyrrolidine, followed by borylation . An alternative approach, leveraging the chiral pool, involves the synthesis from L-proline . This guide will delve into the experimental protocols for both methods, presenting a clear comparison of their key performance indicators.
Comparison of Synthetic Routes
| Parameter | Route 1: Asymmetric Lithiation-Borylation | Route 2: Synthesis from L-proline |
| Starting Material | N-Boc-pyrrolidine | L-proline |
| Key Steps | 1. Asymmetric deprotonation with s-BuLi/(-)-sparteine2. Borylation with a boronic ester3. Hydrolysis (optional) | 1. Reduction of carboxylic acid2. Conversion of alcohol to bromide3. Borylation via Grignard formation |
| Stereocontrol | Chiral ligand-induced asymmetric deprotonation | Chiral pool starting material |
| Typical Yield | 60-80% | 40-60% (multi-step) |
| Enantiomeric Excess (ee) | >95% | >98% (starting material dependent) |
| Reagents & Conditions | Cryogenic temperatures (-78 °C), organolithium reagents | Milder conditions for most steps, use of Grignard reagent |
| Scalability | Can be challenging due to low temperatures and organolithiums | More amenable to larger scale synthesis |
| Advantages | High enantioselectivity, direct C-H functionalization | Readily available and inexpensive chiral starting material, avoids highly pyrophoric reagents in later stages |
| Disadvantages | Requires stoichiometric chiral ligand, cryogenic setup, and careful handling of pyrophoric s-BuLi | Longer synthetic sequence, potential for racemization in some steps |
Experimental Protocols
Route 1: Asymmetric Lithiation-Borylation of N-Boc-Pyrrolidine
This method relies on the stereoselective removal of a proton at the C2 position of N-Boc-pyrrolidine using a chiral base, followed by quenching the resulting organolithium species with a boron electrophile. The use of (-)-sparteine as a chiral ligand is well-established for achieving high enantioselectivity.
Experimental Workflow:
Detailed Protocol:
-
Asymmetric Deprotonation: To a solution of N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether at -78 °C under an inert atmosphere, sec-butyllithium (s-BuLi, 1.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (B(OiPr)₃, 1.5 equiv) is added dropwise to the solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Workup and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, the boronic acid pinacol ester, can be purified by column chromatography.
-
Hydrolysis (Optional): To obtain the free boronic acid, the pinacol ester can be hydrolyzed using an acidic workup, for example, with aqueous HCl.
Route 2: Synthesis from L-proline
This route utilizes the inherent chirality of L-proline to establish the stereocenter at the C2 position. The synthesis involves a multi-step sequence starting with the reduction of the carboxylic acid.
Logical Relationship of Synthetic Steps:
Detailed Protocol:
-
N-Boc Protection: L-proline is protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium hydroxide to yield N-Boc-L-proline.
-
Reduction: The carboxylic acid of N-Boc-L-proline is reduced to the corresponding alcohol, (S)-1-Boc-pyrrolidin-2-ylmethanol, using a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).
-
Bromination: The alcohol is converted to the bromide, (S)-2-(bromomethyl)-1-Boc-pyrrolidine, using a reagent like phosphorus tribromide (PBr₃).
-
Grignard Formation and Borylation: The bromide is treated with magnesium turnings to form the Grignard reagent. This organometallic intermediate is then reacted with triisopropyl borate at low temperature.
-
Hydrolysis and Isolation: The reaction is quenched with an acidic aqueous solution, and the resulting this compound is extracted and purified.
Conclusion
Both the asymmetric lithiation-borylation of N-Boc-pyrrolidine and the synthesis from L-proline represent viable pathways to obtain the valuable building block, this compound. The choice of route will depend on the specific requirements of the researcher, including the desired scale, available equipment, and tolerance for handling pyrophoric reagents.
The asymmetric lithiation route offers a more direct approach with high enantioselectivity, making it attractive for smaller-scale synthesis and rapid access to the target molecule. In contrast, the synthesis from L-proline, while longer, utilizes a readily available and inexpensive chiral starting material and may be more amenable to larger-scale production where the avoidance of cryogenic conditions and stoichiometric chiral ligands is advantageous. By understanding the nuances of each method, researchers can make an informed decision to best suit their synthetic goals.
A Comparative Guide to Bioisosteric Replacements for the Pyrrolidine-2-ylboronic Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2-ylboronic acid moiety is a well-established pharmacophore, particularly recognized for its role as a "warhead" in potent inhibitors of serine proteases such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-IV). Its ability to form a reversible covalent bond with the catalytic serine residue of these enzymes contributes to its high potency. However, in the course of drug discovery and development, it is often necessary to explore bioisosteric replacements to optimize physicochemical properties, improve selectivity, enhance pharmacokinetic profiles, and secure intellectual property. This guide provides an objective comparison of the pyrrolidine-2-ylboronic acid moiety with its key bioisosteres, supported by experimental data.
Key Bioisosteric Replacements and Performance Comparison
The most prominent bioisostere for the pyrrolidine-2-ylboronic acid is the 2-cyanopyrrolidine moiety. The nitrile group in this bioisostere also acts as an electrophilic "warhead," forming a reversible covalent bond with the catalytic serine residue of the target enzyme. Another potential bioisosteric replacement is the tetrazole ring, which can mimic the acidic nature of the boronic acid.
Performance Data: FAP Inhibition
A key area where the pyrrolidine-2-ylboronic acid and its bioisosteres have been extensively studied is in the development of FAP inhibitors. FAP is a promising target in oncology and fibrosis. The following tables summarize the comparative performance of these moieties in the context of FAP inhibition.
Table 1: Comparison of Inhibitory Potency against Fibroblast Activation Protein (FAP)
| Compound/Moiety | Scaffold | Target Enzyme | IC50 (nM) | Fold Difference vs. Pyrrolidine-2-ylboronic acid | Reference |
| Pyrrolidine-2-ylboronic acid | N-(4-quinolinoyl)-Gly | FAP | 3.7 ± 0.2 | - | Jansen et al., 2014 |
| 2-Cyanopyrrolidine | N-(4-quinolinoyl)-Gly | FAP | 10.3 ± 0.4 | 2.8-fold less potent | Jansen et al., 2014 |
Data clearly indicates that in the N-(4-quinolinoyl)-Gly scaffold, the pyrrolidine-2-ylboronic acid moiety is 2.8 times more potent in inhibiting FAP than its 2-cyanopyrrolidine bioisostere.
Table 2: Selectivity Profile against Related Proteases
| Compound/Moiety | Scaffold | FAP IC50 (nM) | DPP-IV IC50 (nM) | PREP IC50 (nM) | Selectivity (FAP vs. DPP-IV) | Selectivity (FAP vs. PREP) | Reference |
| Pyrrolidine-2-ylboronic acid | N-(4-quinolinoyl)-Gly | 3.7 ± 0.2 | >10,000 | >10,000 | >2700-fold | >2700-fold | Jansen et al., 2014 |
| 2-Cyanopyrrolidine | N-(4-quinolinoyl)-Gly | 10.3 ± 0.4 | >10,000 | >10,000 | >970-fold | >970-fold | Jansen et al., 2014 |
Both moieties demonstrate high selectivity for FAP over other related serine proteases like DPP-IV and Prolyl Endopeptidase (PREP) within the same molecular backbone. The high selectivity is crucial for minimizing off-target effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Protocol 1: In Vitro FAP Enzyme Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against FAP.
Materials:
-
Recombinant human FAP (rhFAP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 1 mg/mL BSA
-
Fluorogenic Substrate: Ala-Pro-AMC (7-amino-4-methylcoumarin)
-
Test inhibitors
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Dilute rhFAP to a working concentration of 0.2 µg/mL in the Assay Buffer.
-
Prepare serial dilutions of the test inhibitors in the Assay Buffer.
-
Add 50 µL of the diluted rhFAP solution to each well of the 96-well plate.
-
Add 5 µL of the diluted inhibitor solutions to the respective wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate (final concentration of 100 µM).
-
Measure the fluorescence kinetically for at least 5 minutes using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Determine the rate of substrate cleavage from the linear portion of the kinetic curve.
-
Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Protease Selectivity Assay
This protocol is used to assess the selectivity of the inhibitors against other related proteases like DPP-IV and PREP.
Materials:
-
Recombinant human DPP-IV and PREP enzymes
-
Respective assay buffers for each enzyme
-
Appropriate fluorogenic substrates for each enzyme
-
Test inhibitors
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Follow the same general procedure as the FAP inhibition assay, but with the following modifications:
-
Use the specific recombinant enzyme (DPP-IV or PREP) and its corresponding optimized assay buffer.
-
Use a fluorogenic substrate that is known to be efficiently cleaved by the respective enzyme.
-
-
Determine the IC50 values for the test inhibitors against each of the off-target enzymes.
-
Calculate the selectivity by dividing the IC50 value for the off-target enzyme by the IC50 value for FAP. A higher ratio indicates greater selectivity for FAP.
Visualizing the Bioisosteric Replacement Strategy
The following diagrams illustrate the concept of bioisosteric replacement and the experimental workflow.
Safety Operating Guide
Personal protective equipment for handling 1-N-Boc-pyrrolidin-2-ylboronic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-N-Boc-pyrrolidin-2-ylboronic acid. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and dust.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact.[1][3] |
| Body Protection | Laboratory coat (fire-resistant material like Nomex is preferred) | To protect skin and clothing from contamination.[1][3][4] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when dust formation is likely or when working outside of a fume hood.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
2.1. Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1] Do not breathe in the dust.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[2]
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, acids, and strong bases.[1][6]
2.2. Storage Protocol:
-
Container: Keep the container tightly closed when not in use.[1][5]
-
Environment: Store in a cool, dry, and well-ventilated place.[1]
-
Segregation: Store away from incompatible materials. It is recommended to store inorganic acids in a dedicated corrosive cabinet, separate from organic acids.[7][8]
Disposal Plan: Waste Management
The disposal of this compound and its contaminated materials must be handled with care to protect personnel and the environment.
3.1. Waste Collection:
-
Contaminated Materials: Any materials, such as filter paper, gloves, or wipes, that are contaminated with the compound should be collected in a sealed and clearly labeled container for hazardous waste.[1][5]
-
Unused Reagent: Unused or waste this compound should be collected for hazardous waste disposal.[9]
3.2. Disposal Methods:
-
Hazardous Waste Disposal: This is the recommended method for disposal. The sealed container with the chemical waste should be stored in a designated hazardous waste accumulation area and disposed of through a certified hazardous waste facility.[9]
-
In-Lab Neutralization (for small quantities): For very small quantities, and if permitted by your institution and local regulations, in-lab neutralization can be an option.[1][9] As a weak acid, it can be neutralized with a mild base.[1] This procedure must be performed in a fume hood while wearing all required PPE.[1]
-
If neutralizing a solid, dissolve it in a minimal amount of water.
-
Slowly add a mild base (e.g., sodium bicarbonate solution) until gas evolution ceases.
-
Check the pH of the solution to ensure it is between 5.5 and 9.0.[1][10]
-
Once neutralized, and if permitted by local regulations, the solution may be disposed of down the sanitary sewer with a large amount of water.[1][11] Always confirm this practice is allowed by your institution and local wastewater authority. [1][9]
-
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checks at each stage.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. as.uky.edu [as.uky.edu]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. wichita.edu [wichita.edu]
- 9. laballey.com [laballey.com]
- 10. bsu.edu [bsu.edu]
- 11. sciencing.com [sciencing.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
